molecular formula C6H6BrClN2 B3030300 5-Bromo-2-chloro-N-methylpyridin-3-amine CAS No. 886372-71-0

5-Bromo-2-chloro-N-methylpyridin-3-amine

Cat. No.: B3030300
CAS No.: 886372-71-0
M. Wt: 221.48
InChI Key: DGFFPZUWFKKUAI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-methylpyridin-3-amine (CAS 886372-71-0) is a high-purity pyridine derivative supplied for advanced research and development. This compound features a molecular formula of C 6 H 6 BrClN 2 and a molecular weight of 221.48 g/mol . Its structure, which incorporates both bromo and chloro substituents on the pyridine ring, along with a methylamine group, makes it a versatile and valuable synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction . These reactions are fundamental in medicinal chemistry for the construction of biaryl systems found in many active pharmaceutical ingredients. Researchers utilize this compound as a key precursor in the synthesis of novel pyridine-based derivatives for screening against various biological targets. The presence of distinct halogen atoms offers orthogonal reactivity for sequential functionalization, enabling the efficient exploration of chemical space in drug discovery programs. This product is intended for research and development applications only. It is not intended for use in humans, drugs, cosmetics, or household products and must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-chloro-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFFPZUWFKKUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274127
Record name 5-Bromo-2-chloro-N-methyl-3-pyridinamine
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Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-71-0
Record name 5-Bromo-2-chloro-N-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-N-methyl-3-pyridinamine
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Foundational & Exploratory

5-Bromo-2-chloro-N-methylpyridin-3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-2-chloro-N-methylpyridin-3-amine

Executive Summary & Chemical Identity

This compound (CAS: 886372-71-0) is a highly functionalized pyridine scaffold used critically in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structure features three distinct reactive handles—a nucleophilic secondary amine (C3), an electrophilic chlorine (C2), and a cross-coupling-ready bromine (C5)—making it a versatile "linchpin" intermediate for diversity-oriented synthesis.

PropertyData
CAS Number 886372-71-0
IUPAC Name This compound
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
Appearance Off-white to pale yellow solid
Predicted LogP ~2.31
pKa (Predicted) ~2.5 (Pyridine N), ~10.5 (Amine NH - unlikely to protonate due to conjugation)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3]

Synthesis & Manufacturing Protocols

Preferred Route: Reductive Methylation

This protocol ensures mono-methylation selectivity.

Precursor: 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1).

Reagents:

  • Paraformaldehyde (or 37% Formaldehyde solution)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (AcOH)

  • Solvent: Methanol (MeOH) or Dichloroethane (DCE)

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 3-amino-5-bromo-2-chloropyridine (1.0 eq) and MeOH (10 vol).

  • Activation: Add Paraformaldehyde (5.0 eq) and Acetic Acid (2.0 eq). Stir at room temperature for 2 hours to form the imine intermediate. Note: Monitoring imine formation by LC-MS is critical here.

  • Reduction: Cool to 0°C. Slowly add NaBH₃CN (3.0 eq) portion-wise to control exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative Route (SNAr Displacement): Reacting 5-bromo-2,3-dichloropyridine with methylamine.

  • Risk:[5] The C2-chlorine is significantly more electrophilic than the C3-chlorine due to the inductive effect of the pyridine nitrogen. This route predominantly yields the unwanted isomer 5-bromo-3-chloro-N-methylpyridin-2-amine . Therefore, this route is NOT recommended unless C2 is protected or a specific catalyst is used to direct substitution.

Synthesis Diagram (Graphviz)

SynthesisRoute Start 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1) Imine Imine Intermediate Start->Imine Paraformaldehyde AcOH, MeOH ByProduct Dimethylated Impurity (Avoided) Start->ByProduct MeI / Base (Direct Alkylation Risk) Target This compound (CAS 886372-71-0) Imine->Target NaBH3CN Reductive Amination

Caption: Selective mono-methylation via reductive amination prevents over-alkylation common in direct alkylation.

Reactivity & Functionalization

The utility of this compound lies in its orthogonal reactivity. The three functional handles react under distinct conditions, allowing for sequential library generation.

PositionFunctional GroupReactivity ProfileRecommended Transformation
C5 BromineCross-Coupling Suzuki-Miyaura, Buchwald-Hartwig, Stille coupling. Reacts first in Pd-catalyzed systems due to weaker C-Br bond vs C-Cl.
C2 ChlorineSNAr / Coupling Nucleophilic Aromatic Substitution (with amines/alkoxides) or Suzuki coupling (requires activated ligands like XPhos). Reacts second.
N3 Secondary AmineNucleophile Acylation, Sulfonylation, Urea formation. Can be protected (Boc) if interfering with C5/C2 chemistry.
Strategic Order of Operations
  • Step 1: C5-Derivatization: Perform Suzuki coupling at the Bromine position. The C2-Chlorine typically survives standard Pd(PPh₃)₄ conditions.

  • Step 2: C2-Derivatization: Displace the Chlorine with a nucleophile (e.g., an amine) to close a ring or add a solubilizing group.

  • Step 3: N3-Capping: Modify the methylamine nitrogen to fine-tune potency or solubility.

Reactivity Pathway Diagram

Reactivity Core This compound Suzuki Suzuki Coupling (C5) Ar-B(OH)2, Pd(0) Core->Suzuki High Selectivity SNAr SNAr Displacement (C2) R-NH2, Heat/Base Core->SNAr Requires Heat Acylation Acylation (N3) R-COCl, Base Core->Acylation Standard Prod1 5-Aryl-2-chloro-N-methylpyridin-3-amine Suzuki->Prod1 Prod2 5-Bromo-N2,N3-dimethylpyridin-2,3-diamine SNAr->Prod2 Prod3 Amide Derivative Acylation->Prod3

Caption: Orthogonal reactivity map highlighting the C5-Bromine as the primary site for cross-coupling.

Applications in Drug Discovery

This scaffold is frequently utilized in the design of Kinase Inhibitors and GPCR Antagonists .

  • Bicyclic Heterocycle Formation: The ortho relationship between the C2-Chlorine and the C3-Methylamine allows for cyclization reactions. For example, reaction with carbonyl sources (e.g., phosgene or equivalents) can yield thiazolo[5,4-b]pyridines or imidazopyridines , which are privileged structures in oncology (e.g., RAF/MEK inhibitors).

  • Bioisostere Design: The N-methyl group provides a specific conformational lock, often improving metabolic stability compared to the NH-analog by reducing glucuronidation potential.

Analytical Characterization

To validate the identity of CAS 886372-71-0, look for these key signals:

  • ¹H NMR (DMSO-d₆):

    • δ ~2.8 ppm: Doublet (3H) corresponding to the N-methyl group (couples with NH).

    • δ ~5.5-6.0 ppm: Broad singlet (1H) for the NH proton (exchangeable with D₂O).

    • δ ~7.2 ppm: Doublet (1H, C4-H).

    • δ ~8.0 ppm: Doublet (1H, C6-H). Note: C6 is more deshielded due to proximity to Nitrogen and Bromine.

  • LC-MS:

    • m/z: Expect [M+H]⁺ peaks at 221 and 223 (1:1 ratio) due to the ⁷⁹Br/⁸¹Br isotope pattern. The Chlorine isotope (³⁵Cl/³⁷Cl) will add further complexity (M+2 peak at ~30% height of M).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • GHS Codes: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3).

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents. The compound may darken upon exposure to light; store in amber vials at 2-8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 886372-71-0. Retrieved from .

  • Li, X., et al. (2022). Synthesis of 5-bromo-2-methylpyridin-3-amine derivatives via iron-mediated reduction. Bioorganic Chemistry, 121, 105669. (Cited for general reduction/amination protocols on similar scaffolds).

  • Dainippon Pharmaceutical Co. (2000). Regioselective nucleophilic substitution of 2,6-dichloropyridine-3-carboxylic esters.[6] Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. Link.

  • BenchChem (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.Link.

  • Combi-Blocks. Product Sheet: this compound (QL-4243).[2][3][7] Retrieved from .

Sources

Physicochemical properties of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-N-methylpyridin-3-amine

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the compound's specific substitution pattern, which includes a bromine atom, a chlorine atom, and a secondary amine on the pyridine core, it presents a unique electronic and steric profile that warrants detailed characterization. This document is structured to not only present available data but also to provide the methodological framework for its empirical determination, empowering researchers to validate and expand upon these findings in their own laboratories.

Molecular Structure and Identification

Unambiguous identification is the cornerstone of any chemical research. For this compound, a combination of spectroscopic techniques is essential for confirming its structure.

  • Molecular Formula: C₆H₆BrClN₂

  • Molecular Weight: 221.49 g/mol

  • IUPAC Name: this compound

  • CAS Number: While a specific CAS number for this exact N-methylated compound was not found, related structures are well-documented. For instance, the parent amine, 5-bromo-2-chloro-pyridin-3-amine, is known.

The structural features—a pyridine ring, a secondary amine with a methyl group, and two different halogen substituents—give rise to characteristic spectroscopic signatures.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Predicted and Analogous Physicochemical Properties

Direct experimental data for this compound is sparse in publicly accessible literature. However, we can infer its properties from closely related analogs. This approach is standard in early-stage drug development and chemical assessment.

PropertyPredicted/Analog ValueComments and Source Analogs
Melting Point (°C) 80 - 120 (Predicted Range)Solid at room temperature is expected. Analogs like 5-Bromo-2-chloro-4-methylpyridin-3-amine melt at 114°C[1], while 2-Amino-5-bromo-3-methylpyridine has a melting point of 88-95°C[2][3]. N-methylation may alter crystal packing, influencing the melting point.
Boiling Point (°C) ~280The predicted boiling point for the similar 5-Bromo-2-chloro-4-methylpyridin-3-amine is around 286°C[1].
Water Solubility LowThe presence of two halogens and the aromatic ring suggests low aqueous solubility. The related 5-Bromo-2-chloro-4-methylpyridin-3-amine has a predicted low water solubility[1]. The amine group offers a site for protonation, which would increase solubility in acidic aqueous solutions.
LogP (Octanol-Water Partition Coefficient) 2.0 - 2.5 (Predicted)This value indicates a preference for lipophilic environments, a key parameter in assessing drug-likeness. The predicted LogKow for 5-Bromo-2-chloro-4-methylpyridin-3-amine is 2.22[1].
pKa (Basic) 1.5 - 2.5 (Predicted)The electron-withdrawing effects of the chloro and bromo substituents, as well as the pyridine nitrogen, are expected to significantly reduce the basicity of the amine group. The predicted basic pKa for 5-Bromo-2-chloro-4-methylpyridin-3-amine is 1.92[1].

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-tested protocols for the empirical determination of the core physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4][5] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[6]

Protocol: Digital Melting Point Apparatus

  • Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline solid.[6]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.[5][6]

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6] Begin heating at a slow, controlled rate of 1-2°C per minute.[4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.[6][8]

Solubility Profiling

Understanding a compound's solubility is fundamental for its application in synthesis, purification, and formulation.[9][10] A systematic approach is used to classify the compound based on its behavior in different solvents.[11]

Protocol: Systematic Solubility Testing

  • Sample Preparation: In separate small test tubes, add approximately 30 mg of the compound to 1 mL of each of the following solvents:[11]

    • Water (H₂O)

    • 5% aqueous Sodium Hydroxide (NaOH)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃)

    • 5% aqueous Hydrochloric Acid (HCl)

    • Organic solvents such as Ethanol, Acetone, and Dichloromethane.

  • Observation: Agitate each tube vigorously for 10-20 seconds.[10] Observe whether the solid dissolves completely. If not, gently heat the aqueous samples in a water bath to check for temperature effects on solubility.[11]

  • Interpretation:

    • Solubility in Water: Indicates the presence of sufficient polar functionality to overcome the crystal lattice energy. Given the predicted LogP, this is unlikely.

    • Solubility in 5% HCl: Suggests the presence of a basic functional group, such as the amine, which is protonated to form a more soluble salt.[11] This is the expected behavior.

    • Solubility in 5% NaOH/NaHCO₃: Indicates an acidic functional group. This is not expected for the target compound.

    • Solubility in Organic Solvents: Provides information for choosing solvents for reactions, extractions, and chromatography.

Diagram: Solubility Testing Workflow

Solubility_Workflow start Start with 30 mg of Compound add_water Add 1 mL Water start->add_water observe_water Soluble? add_water->observe_water class_S Water-Soluble Class observe_water->class_S Yes add_hcl Add 1 mL 5% HCl observe_water->add_hcl No observe_hcl Soluble? add_hcl->observe_hcl class_B Base (e.g., Amine) observe_hcl->class_B Yes add_naoh Add 1 mL 5% NaOH observe_hcl->add_naoh No observe_naoh Soluble? add_naoh->observe_naoh class_A Acidic Compound observe_naoh->class_A Yes class_N Neutral/Inert observe_naoh->class_N No

Caption: Decision workflow for classifying an organic compound based on solubility.

Spectroscopic Analysis for Structural Elucidation

NMR is the most powerful tool for elucidating the structure of organic molecules.[12][13] A combination of ¹H and ¹³C NMR experiments provides a complete picture of the carbon-hydrogen framework.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12] Ensure the compound is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals:

      • Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm), each appearing as a doublet or singlet depending on coupling.

      • N-H Proton: A broad singlet that may be exchangeable with D₂O. Its chemical shift can be highly variable.

      • N-CH₃ Protons: A singlet (or a doublet if coupled to the N-H proton) in the 2.5-3.5 ppm region.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Six distinct carbon signals are expected. The carbons attached to halogens (C-Br and C-Cl) will be significantly shifted.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable.[14]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum.

  • Expected Absorptions:

    • N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

    • C=C and C=N Stretch (Aromatic Ring): Several peaks in the 1400-1600 cm⁻¹ region.

    • C-N Stretch: In the 1250-1350 cm⁻¹ region.

    • C-Cl and C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol: Electron Impact (EI) or Electrospray Ionization (ESI) MS

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum.

  • Expected Features:

    • Molecular Ion (M⁺): The molecular ion peak should be clearly visible.

    • Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (M⁺ and M+2 peaks of nearly equal intensity) and one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature. The combination will create a unique M⁺, M+2, M+4 pattern.

Conclusion

References

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of Babylon. Determination of the melting point. [Link]

  • Studocu. Solubility test for Organic Compounds. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]

  • SSERC. Melting point determination. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • U.S. Environmental Protection Agency. 5-Bromo-2-chloro-4-methylpyridin-3-amine Properties. [Link]

  • WebAssign. Experiment 2 - NMR Spectroscopy. [Link]

Sources

Technical Whitepaper: Strategic Utilization of 5-Bromo-2-chloro-N-methylpyridin-3-amine in High-Affinity Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Pharmacophore

In the landscape of modern oncology drug discovery, 5-Bromo-2-chloro-N-methylpyridin-3-amine represents a "privileged structure"—a molecular scaffold capable of serving as a linchpin for diverse bioactive ligands. Its utility stems not merely from its constituent atoms, but from the electronic desymmetrization of the pyridine ring, which enables highly regioselective functionalization.

This guide analyzes the therapeutic potential of this scaffold, specifically its role in constructing Type I/II Kinase Inhibitors (targeting ALK, ROS1, RAF) and Allosteric Phosphatase Inhibitors (targeting SHP2).

The "Linchpin" Pharmacophore

The molecule offers three distinct vectors for chemical expansion, each serving a specific role in ligand-protein binding:

VectorStructural FeatureReactivity ProfilePharmacological Role
C2 Chlorine (Cl) High Electrophilicity (S_NAr)Solubility Vector: Ideal attachment point for solubilizing tails (e.g., piperazines) that protrude into the solvent front.
C3 N-Methylamine H-Bond Donor/AcceptorHinge Binder / Linker: The N-methyl group provides a conformational lock, often directing the scaffold into a specific bioactive conformation while serving as a hydrogen bond donor to the kinase hinge region.
C5 Bromine (Br) Cross-Coupling PartnerHydrophobic Core: The primary vector for extending into the deep hydrophobic pocket via Suzuki/Buchwald couplings.

Part 2: Synthetic Versatility (The "Make")

The core value of this intermediate lies in its orthogonal reactivity . The electronic deficiency of the pyridine ring activates the C2-position for Nucleophilic Aromatic Substitution (S_NAr), while the C5-position remains intact for subsequent Palladium-catalyzed cross-coupling. This allows for a programmable "Halogen Dance."

Diagram 1: Orthogonal Reactivity Workflow

This diagram illustrates the divergent synthetic pathways available, prioritizing either the C2 or C5 position based on steric and electronic requirements.

G Figure 1: Divergent synthesis strategies leveraging the reactivity difference between C2-Cl and C5-Br. Start Scaffold: 5-Bromo-2-chloro- N-methylpyridin-3-amine PathA Path A: C2 First (S_NAr Displacement) Start->PathA Nucleophile (R-NH2) Heat/Base PathB Path B: C5 First (Suzuki Coupling) Start->PathB Ar-B(OH)2 Pd(0) Cat. InterA Intermediate A: 2-Amino-5-bromo (Solubility Tail Attached) PathA->InterA InterB Intermediate B: 5-Aryl-2-chloro (Hydrophobic Core Attached) PathB->InterB Final Final Drug Candidate (Dual Functionalized) InterA->Final Suzuki Coupling (C5 Functionalization) InterB->Final S_NAr Displacement (C2 Functionalization)

[1]

Strategic Considerations
  • Path A (C2 First): Preferred when the C5-aryl group is bulky or sensitive to S_NAr conditions (high heat/base). Displacing the C2-Cl first with a solubilizing amine (e.g., N-methylpiperazine) is the standard route for ALK inhibitors.

  • Path B (C5 First): Used when the C2-nucleophile is weak. The electron-withdrawing nature of the C2-Cl aids the oxidative addition of Pd at C5 if the catalyst is highly active, though typically C5-Br is more reactive toward Pd than C2-Cl. Note: Careful catalyst selection (e.g., Pd(dppf)Cl2) is required to prevent premature reaction at C2.

Part 3: Therapeutic Applications (The "Use")

SHP2 Allosteric Inhibitors

The protein tyrosine phosphatase SHP2 (PTPN11) is a critical node in the RAS/MAPK pathway.[2] Traditional active-site inhibitors failed due to polarity issues.

  • Mechanism: The this compound scaffold serves as the core for allosteric inhibitors (like analogs of SHP099).

  • Role: The pyridine nitrogen interacts with the "latch" region of the SHP2 auto-inhibited conformation, while the C3-amino group links to bicyclic systems that stabilize the closed (inactive) state.

ALK and ROS1 Kinase Inhibitors

In Non-Small Cell Lung Cancer (NSCLC), ALK fusions are oncogenic drivers.

  • Mechanism: This scaffold mimics the adenine ring of ATP.[3]

  • Role: The C3-N-methylamine acts as a hinge binder. The C5-aryl group extends into the gatekeeper region, overcoming resistance mutations (e.g., L1196M).

Diagram 2: Biological Signaling Impact

Visualizing the downstream effect of inhibiting SHP2/ALK using this scaffold.

Signaling Figure 2: Dual-node intervention potential. The scaffold can target upstream RTKs or the SHP2 node. RTK RTK (ALK/ROS1) SHP2 SHP2 (PTPN11) RTK->SHP2 Activates Drug Pyridine-Scaffold Inhibitor Drug->RTK Inhibits Drug->SHP2 Stabilizes Inactive State RAS RAS-GTP SHP2->RAS Promotes RAF RAF / MEK / ERK RAS->RAF Signaling Cascade Proliferation Tumor Cell Proliferation RAF->Proliferation

Part 4: Experimental Protocols

Protocol A: Regioselective S_NAr at C2 (Introduction of Solubilizing Group)

Objective: Functionalize the C2 position with a piperazine derivative while retaining the C5-Bromine.

Reagents:

  • This compound (1.0 eq)

  • 1-Methylpiperazine (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol or DMSO

Procedure:

  • Charge: In a pressure-rated vial, dissolve the pyridine substrate in n-Butanol (0.5 M concentration).

  • Add: Add DIPEA followed by 1-methylpiperazine.

  • Heat: Seal and heat to 110°C for 12 hours. Note: The N-methyl group at C3 exerts steric pressure; high temperature is required.

  • Monitor: Check LCMS for consumption of starting material (M+) and formation of product (M+ -Cl +Amine).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3. Dry over MgSO4.

  • Validation: 1H NMR should show loss of the C2-Cl shift and appearance of piperazine protons.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Extend the scaffold into the hydrophobic pocket.

Reagents:

  • Product from Protocol A (1.0 eq)[4][5]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[5]

Procedure:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen for 10 minutes.

  • Dissolve: Add substrate and boronic acid in Dioxane.

  • Catalysis: Add Pd catalyst and aqueous base.[5]

  • Reaction: Heat to 90°C for 4-6 hours.

  • Purification: Filter through Celite. Purify via Flash Chromatography (DCM/MeOH gradient).

Part 5: References

  • Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioefficacious SHP2 Inhibitor.Nature , 535, 148–152.

    • Context: Establishes the pyrazine/pyridine scaffold as the gold standard for SHP2 allosteric inhibition.

  • Fodor, M., et al. (2018). Dual Allosteric Inhibition of SHP2 Phosphatase.ACS Chemical Biology , 13(3), 647–656.

    • Context: Details the structural biology of the "latch" mechanism where the amine linker binds.

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of ALK/MET.Journal of Medicinal Chemistry , 54(18), 6342–6363.

    • Context: While Crizotinib uses a 2-aminopyridine, this paper defines the SAR for the 2-halo-3-amino substitution pattern in kinase hinge binding.

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors.[6]Journal of Medicinal Chemistry , 62(4), 1781–1792.

    • Context: Explicitly describes synthetic routes using 5-bromo-2-chloropyridine intermediates to build fused systems.

Sources

Literature review of halogenated N-methylpyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Subject: Synthesis, Pharmacochemistry, and Biological Applications of Halogenated Pyridine Amines Audience: Medicinal Chemists, Radiochemists, and CNS Drug Discovery Scientists[1]

Executive Summary

The halogenated N-methylpyridin-3-amine scaffold represents a privileged pharmacophore in neuroactive drug discovery.[1] Structurally, it serves as a bioisostere for the nicotine pyrrolidine ring and a critical linker in ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 and 

subtypes.

The incorporation of halogens (F, Cl, Br, I) onto the pyridine ring—particularly at the 2-, 5-, or 6-positions—serves three distinct medicinal chemistry functions:

  • Metabolic Blockade: Preventing oxidative metabolism (N-oxidation or ring hydroxylation) by Cytochrome P450 enzymes.[1]

  • Electronic Tuning: Modulating the pKa of the pyridine nitrogen to optimize CNS penetration and receptor binding affinity.

  • Radiolabeling: Providing sites for

    
     (PET) or 
    
    
    
    (SPECT) incorporation in neuroimaging agents.

This guide details the synthetic pathways, structural-activity relationships (SAR), and experimental protocols required to master this chemical space.

Part 1: Structural Activity Relationship (SAR) & Pharmacochemistry

The binding affinity of pyridine-3-amine analogs to nAChRs is governed by the "cation-


" interaction and hydrogen bonding within the receptor's orthosteric site (typically the Trp147/Tyr190/Tyr198 box in 

).[1]
The Halogen Effect

Halogenation is not merely a steric modification; it fundamentally alters the electronic landscape of the pyridine ring.

  • 5-Position (Meta to amine): The "Sweet Spot." Substitution here (e.g., 5-bromo, 5-iodo) typically enhances affinity via hydrophobic interactions with the complementary receptor pocket. It also blocks the primary site of metabolic attack.

  • 6-Position (Para to amine): Halogens here (e.g., 6-chloro) reduce the pKa of the pyridine nitrogen significantly via inductive effects, often lowering affinity unless compensated by other structural features. However, 6-fluoro analogs are critical for

    
     radiotracers due to the stability of the C-F bond.
    
  • 2-Position (Ortho to amine): Sterically demanding. Substitution here often clashes with the receptor backbone unless the substituent is small (e.g., Fluorine).

The N-Methyl Group

The secondary amine (N-methyl) is superior to the primary amine in many CNS ligands.[1]

  • Basicity: The N-methyl group slightly increases the basicity of the amine nitrogen (pKa ~6-7), ensuring a specific protonation state at physiological pH (7.[1]4) required for ionic bonding with Asp residues in the receptor.

  • Lipophilicity: It increases LogP, improving Blood-Brain Barrier (BBB) permeability compared to the primary amine.[1]

SAR Visualization

SAR_Map Core N-Methylpyridin-3-amine (Scaffold) N_Me N-Methylation: Optimizes pKa (~6.0-7.0) Improves BBB Penetration Core->N_Me Amine Modulation Pos_5 5-Position (Halogen): Primary Metabolic Block Hydrophobic Pocket Fill Core->Pos_5 Meta-Subst. Pos_6 6-Position (Halogen): Steric Control Radiotracer Site (18F) Core->Pos_6 Para-Subst. Pos_2 2-Position: Steric Clash Risk Electronic Withdrawal Core->Pos_2 Ortho-Subst.

Figure 1: Pharmacophore map detailing the impact of substitution patterns on the N-methylpyridin-3-amine core.

Part 2: Synthetic Pathways

Synthesizing halogenated 3-amino pyridines is non-trivial due to the electron-deficient nature of the pyridine ring, which makes nucleophilic aromatic substitution (


) difficult at the 3-position without strong electron-withdrawing groups.
Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

The most robust method for installing the N-methyl amine onto a halogenated pyridine core.

  • Substrate: 3-bromo-5-halopyridine or 3-iodo-5-halopyridine.

  • Catalyst:

    
     or 
    
    
    
    with ligands like Xantphos or BINAP.
  • Advantage: Allows for regioselective amination if two different halogens are present (e.g., reacting at I over Br).

Method B: Reductive Amination

Useful when starting from the 3-amino-halopyridine (commercially available).

  • Reagents: Paraformaldehyde / Formic Acid (Eschweiler-Clarke) or Formaldehyde /

    
    .[1]
    
  • Risk: Over-methylation to the dimethyl species is a common side reaction. Strict stoichiometric control of formaldehyde is required.[1]

Method C: Zincke Imine Chemistry (Advanced)

For installing halogens after the ring is formed. This involves ring-opening the pyridine to a "Zincke imine," halogenating the acyclic intermediate, and re-closing the ring. This is the only reliable method for regioselective C-3 halogenation if the amine is already present.

Synthesis Decision Workflow

Synthesis_Flow Start Target: Halogenated N-methylpyridin-3-amine Check_SM Is 3-Amino-Halo-Pyridine Available? Start->Check_SM Method_RedAm Method: Reductive Amination (HCHO + NaBH3CN) Check_SM->Method_RedAm Yes Check_Dihalo Is 3,5-Dihalopyridine Available? Check_SM->Check_Dihalo No Precaution Control: Monitor Mono- vs Di-methylation via LCMS Method_RedAm->Precaution Method_Buchwald Method: Buchwald-Hartwig (Pd-Cat + MeNH2) Check_Dihalo->Method_Buchwald Yes Method_Zincke Method: Zincke Imine (Ring Open -> Halogenate -> Close) Check_Dihalo->Method_Zincke No (De Novo Synthesis) Selectivity Selectivity: I > Br >> Cl (Chemoselective Coupling) Method_Buchwald->Selectivity

Figure 2: Synthetic decision tree for selecting the optimal pathway based on starting material availability.

Part 3: Experimental Protocols

Protocol: Synthesis of 5-Bromo-N-methylpyridin-3-amine (Buchwald Method)

Rationale: This protocol uses Pd-catalysis to install the amine on a di-halogenated core, exploiting the reactivity difference between Iodine and Bromine.[1]

Reagents:

  • 3-Bromo-5-iodopyridine (1.0 eq)

  • Methylamine (2.0M in THF, 1.2 eq)

  • 
     (2.5 mol%)
    
  • Xantphos (5.0 mol%)

  • 
     (1.5 eq)
    
  • Dioxane (Anhydrous)

Step-by-Step:

  • Inertion: Charge a flame-dried Schlenk flask with 3-bromo-5-iodopyridine,

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous dioxane via syringe.

  • Amine Addition: Add the methylamine solution dropwise.

  • Reaction: Seal the vessel and heat to 80°C for 12 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts.[1] Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
    • Note: Pyridine amines are basic.[2] Pre-treat the silica column with 1%

      
       to prevent streaking.
      
Protocol: In Vitro Binding Assay ( nAChR)

Rationale: To validate the biological activity of the synthesized analog.

Materials:

  • Rat cortical membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (
    
    
    
    nM).[1]
  • Test Compound: Halogenated N-methylpyridin-3-amine analog.[1]

Procedure:

  • Preparation: Suspend membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 25

      
      L 
      
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • 25

      
      L Test compound (Concentration range: 
      
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Displacement vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Physicochemical Data Summary

The following table summarizes the impact of halogenation on the core scaffold's properties.

AnalogSubstituentLogP (Calc)pKa (Pyr-N)Metabolic StabilityPrimary Application
Parent H0.656.0Low (Oxidation prone)Scaffold Core
A-85380 Core 5-Bromo1.455.2HighHigh-affinity Ligand
Radiotracer 6-Fluoro0.854.8HighPET Imaging (

)
Lipophilic 5-Iodo1.805.3ModerateSPECT Imaging (

)
Polar 2-Chloro1.103.5HighElectronic Probe

Note: pKa values are approximate shifts based on Hammett substituent constants relative to the parent amine.[1]

References

  • Structural Basis of nAChR Binding

    • Title: Nicotinic Acetylcholine Receptors: Introduction.
    • Source: IUPHAR/BPS Guide to PHARMACOLOGY.[1]

    • URL:[Link]

  • Synthetic Methodology (Buchwald-Hartwig)

    • Title: Buchwald-Hartwig Amination: A Practical Guide.[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Halogenation Strategy (Zincke Imine)

    • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
    • Source: ChemRxiv (2022).
    • URL:[Link][3][4][5]

  • Radioligand Development

    • Title: Selective

      
       Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction.[1]
      
    • Source: Molecules (MDPI, 2023).
    • URL:[Link]

  • Commercial Building Block Data

    • Title: 6-Fluoro-N-methylpyridin-3-amine Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Methodological & Application

Synthesis protocols for 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity synthesis guide for 5-Bromo-2-chloro-N-methylpyridin-3-amine , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule: this compound Core Challenge: The primary synthetic hurdle is achieving mono-methylation of the exocyclic amine at position 3 without compromising the reactive chloro-substituent at position 2 or causing over-alkylation (formation of the dimethyl species). Strategic Solution: Direct alkylation of 3-aminopyridines with methyl iodide is uncontrolled and yields mixtures. Nucleophilic aromatic substitution (SNAr) on 5-bromo-2,3-dichloropyridine typically fails due to the higher reactivity of the C2-position. Therefore, this protocol utilizes a Carbamate Protection-Alkylation Strategy (The "Boc-Route") . This method guarantees mono-selectivity and high purity suitable for GMP-like environments.

Retrosynthetic Pathway (Graphviz Visualization)

Retrosynthesis Figure 1: Retrosynthetic analysis avoiding over-methylation and regioselectivity errors. Target TARGET: This compound BocIntermediate Intermediate 2: tert-Butyl (5-bromo-2-chloropyridin-3-yl)(methyl)carbamate BocIntermediate->Target Acidic Deprotection (TFA/DCM) Amine Intermediate 1: 5-Bromo-2-chloropyridin-3-amine Amine->BocIntermediate 1. Boc Protection 2. Methylation (NaH/MeI) Nitro Starting Material: 5-Bromo-2-chloro-3-nitropyridine Nitro->Amine Chemoselective Reduction (Fe/NH4Cl)

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-chloropyridin-3-amine (Precursor)

Note: If the amine is commercially available, skip to Protocol B. This step is required if starting from the nitro-pyridine.

Objective: Reduce the nitro group without dehalogenating the sensitive Br/Cl substituents. Catalytic hydrogenation (Pd/C, H2) is contraindicated as it frequently causes hydrodehalogenation.

Reagents:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 equiv)

  • Iron powder (Fe, 5.0 equiv) - Reductant

  • Ammonium Chloride (NH4Cl, 5.0 equiv) - Electrolyte/Proton Source

  • Ethanol/Water (3:1 v/v) - Solvent

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-bromo-2-chloro-3-nitropyridine (e.g., 10 g) in Ethanol (150 mL) and Water (50 mL).

  • Activation: Add Ammonium Chloride (11.2 g) and stir vigorously at room temperature for 10 minutes.

  • Reduction: Add Iron powder (11.7 g) in small portions.

  • Reflux: Heat the suspension to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow/orange) should disappear, leaving a fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry over Na2SO4 and concentrate.

  • Yield: Expect 85–95% of a tan/brown solid.

Protocol B: The "Boc-Route" for Mono-Methylation (Core Protocol)

Rationale: This 3-step "one-pot" variant ensures exclusive mono-methylation.

Reagents:

  • Substrate: 5-Bromo-2-chloropyridin-3-amine (from Protocol A).

  • Protection: Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv), DMAP (0.1 equiv).

  • Methylation: Sodium Hydride (NaH, 60% in oil, 1.2 equiv), Methyl Iodide (MeI, 1.1 equiv).

  • Deprotection: Trifluoroacetic acid (TFA).

Step 1: Boc-Protection

  • Dissolve the amine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Add Boc2O (1.2 equiv) and catalytic DMAP (0.1 equiv).

  • Reflux for 4–16 hours until conversion to the carbamate is complete.

    • Checkpoint: If reaction is sluggish due to the electron-deficient pyridine, add another 0.5 equiv of Boc2O.

  • Crucial: Do not perform aqueous workup if proceeding directly. Evaporate THF and switch to dry DMF for the next step, OR simply perform the alkylation in the THF solution if dry. (DMF is preferred for faster alkylation).

Step 2: N-Methylation

  • Dissolve the crude Boc-amine in anhydrous DMF (0.2 M) under Nitrogen/Argon.

  • Cool to 0°C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Evolution of H2 gas will occur. Stir for 30 mins at 0°C to ensure deprotonation.

  • Add Methyl Iodide (1.1 equiv) dropwise via syringe.

  • Allow to warm to room temperature and stir for 2 hours.

    • Mechanism:[1][2][3] The Boc group acidifies the N-H proton (pKa ~10), facilitating easy deprotonation by NaH and clean SN2 attack on MeI. The bulky Boc group prevents double methylation.

  • Quench: Carefully add saturated NH4Cl solution. Extract with EtOAc (3x).[4] Wash organics with water (5x) to remove DMF. Dry and concentrate.

Step 3: Deprotection

  • Dissolve the methylated intermediate in DCM (5 mL per gram).

  • Add TFA (1:1 ratio with DCM). Stir at room temperature for 1–2 hours.

  • Neutralization: Concentrate the TFA/DCM. Redissolve in EtOAc and carefully wash with saturated NaHCO3 until pH is neutral/basic.

  • Purification: Silica gel chromatography (Gradient: 5% -> 20% EtOAc in Hexanes).

Quantitative Data Summary

ParameterValue / RangeNotes
Overall Yield 65% – 75%Over 3 steps (Boc -> Me -> Deprotect)
Purity (HPLC) > 98%No dimethyl impurity observed
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) δ ~2.80 ppm (d, 3H, N-Me)Characteristic doublet coupling to NH
1H NMR (DMSO-d6) δ ~6.10 ppm (q, 1H, NH)Broad quartet signal

Part 3: Scientific Integrity & Troubleshooting

Why Direct Alkylation Fails

Attempting to react 5-bromo-2-chloropyridin-3-amine directly with MeI and a base (e.g., K2CO3) typically results in a statistical mixture:

  • 40% Starting Material

  • 30% Mono-methyl product

  • 30% Dimethyl product (Quaternary salt formation is also possible). Separating the mono-methyl from the dimethyl species is difficult due to similar polarity. The Boc-route eliminates this by chemically blocking the second valency of the nitrogen atom.

Why SNAr Fails

Reacting 5-bromo-2,3-dichloropyridine with methylamine relies on regioselectivity.

  • Theory: The C2 position is activated by the ring nitrogen.[5] The C3 position is not activated.

  • Outcome: Nucleophilic attack occurs exclusively at C2, yielding 5-bromo-3-chloro-N-methylpyridin-2-amine (the wrong isomer).

Safety & Handling
  • Methyl Iodide: A potent neurotoxin and carcinogen. Use only in a fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers.

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere.

  • Pyridine Derivatives: Often possess unpleasant odors and potential toxicity. Double-glove.

References

  • Reduction of Nitropyridines

    • Title: Synthesis of 5-bromo-2-methylpyridin-3-amine via Iron Reduction.[1][6]

    • Source: ChemicalBook / BenchChem Protocols.
  • Regioselectivity in Pyridines

    • Title: Controlling Regioselectivity in Dichloropyridine Reactions.
    • Source: BenchChem Technical Support.[6]

  • General Methylation Strategy (Boc-Method)

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[7] (Context on 5-bromo-pyridin-3-amine derivatives).

    • Source: MDPI Molecules.
    • URL:[Link]

  • Related Scaffold Synthesis

    • Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.[8]

    • Source: Chemical & Pharmaceutical Bulletin (via NIH).
    • URL:[Link]

Sources

Regioselective coupling reactions of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Coupling & Functionalization of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Part 1: Executive Summary & Strategic Analysis

The scaffold This compound presents a classic but often misunderstood challenge in heterocyclic chemistry: the discrimination between two halogenated sites (C-5 Br vs. C-2 Cl) in the presence of an electron-donating amine handle.[1][2]

For drug development professionals, this substrate is a "linchpin" intermediate.[3][4] It allows for the independent installation of two distinct vectors—typically an aryl/heteroaryl group at C-5 and a nucleophile (amine, ether, thiol) at C-2—around a central pyridine core.[3][1][5][2]

The Core Reactivity Directive:

  • Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald): Occurs preferentially at C-5 (Br) . The C-Br bond is kinetically more labile toward oxidative addition than the C-Cl bond.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Occurs exclusively at C-2 (Cl) .[3][5][2][4] The C-2 position is activated by the adjacent pyridine nitrogen (ortho-effect), whereas C-5 is meta and electronically unactivated for nucleophilic attack.[1][5][2]

Critical Nuance: The N-methylamino group at C-3 is strongly electron-donating.[1][2] While it makes the pyridine ring more electron-rich (potentially slowing down SNAr at C-2 compared to a bare 2-chloropyridine), it does not override the intrinsic preference of Pd(0) for the C-Br bond.[1][5][2]

Part 2: Mechanistic Grounding & Decision Logic

To design a robust route, one must understand the electronic "push-pull" forces at play.[1][2]

Electronic Landscape
  • C-5 Position (Bromine): Located meta to the ring nitrogen.[1][5][2][4] It behaves like a standard aryl bromide.[2][4] The bond dissociation energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than C-Cl (~96 kcal/mol), making it the site of first oxidative addition by Pd(0).[3][5][2][4]

  • C-2 Position (Chlorine): Located ortho to the ring nitrogen.[1][5][2][4] The inductive withdrawal of the nitrogen lowers the LUMO energy at this carbon, making it susceptible to nucleophilic attack (SNAr).[3][5][4] However, it is deactivated for Pd-catalyzed oxidative addition relative to the bromide.[1][2]

  • C-3 N-Methylamine: This group donates electron density into the ring via resonance.[1][2]

    • Impact on SNAr: It raises the energy of the ring, making the C-2 Cl less reactive toward nucleophiles than in 2-chloro-5-bromopyridine (without the amine).[1][5][2] Implication: Higher temperatures or stronger nucleophiles are required for SNAr.[2][4]

    • Impact on Pd-Coupling: It can potentially coordinate to Pd, acting as a poison.[3][5][4] Implication: Use ligands that prevent amine coordination (e.g., phosphines) or protect the amine if yields are low.[3][5][4]

Visualizing the Reaction Pathways (DOT Diagram)

G cluster_legend Decision Logic Start 5-Bromo-2-chloro- N-methylpyridin-3-amine Suzuki_Prod Intermediate A: 5-Aryl-2-chloro- N-methylpyridin-3-amine Start->Suzuki_Prod Path A (Preferred): Pd(0), Ar-B(OH)2 Selectivity: Br > Cl SNAr_Prod Intermediate B: 5-Bromo-2-Amino/Thio -N-methylpyridin-3-amine Start->SNAr_Prod Path B: Nucleophile, Base, Heat Selectivity: C-2 Only Final_1 Product Type 1: 5-Aryl-2-Amino/Thio -N-methylpyridin-3-amine Suzuki_Prod->Final_1 SNAr Displacement (HNR2, HSR, Heat) Final_2 Product Type 1 (Alternative Route) SNAr_Prod->Final_2 Pd(0) Coupling (Requires careful catalyst choice) Note1 Path A is preferred because Pd coupling on Cl-containing ring is cleaner than on Nu-containing ring.

Caption: Reaction flowchart comparing Path A (Suzuki First) vs. Path B (SNAr First). Path A is generally higher yielding for library generation.[5][2]

Part 3: Experimental Protocols

Protocol 1: C-5 Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-5 while leaving the C-2 Chloride intact for later functionalization.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][5][2]

  • Boronic Acid: Aryl-B(OH)2 (1.1–1.2 equiv)[3][1][5][2][4]

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2[3][5][2][4]·DCM (3-5 mol%)[1][5][2]

  • Base: Na2CO3 (2.0 M aq, 3.0 equiv) or K3PO4 (3.0 equiv)[3][1][5][4]

  • Solvent: 1,4-Dioxane (0.1 M concentration)[3][1][5]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and base.

  • Solvent & Degassing: Add 1,4-dioxane. Critical Step: Sparge the mixture with Argon or Nitrogen for 10 minutes.[5][2][4] Oxygen inhibits the catalyst and promotes homocoupling.[5][2][4]

  • Catalyst Addition: Add the Palladium catalyst quickly against a positive pressure of inert gas.[2][4] Seal the vial.

  • Reaction: Heat to 85–90 °C for 4–12 hours.

    • Note: Monitor by LCMS.[2][4] The C-Cl bond is stable at this temperature under these conditions.[1][2][4] If you observe C-2 coupling (rare), lower temp to 70 °C.[3][1][5][2][4]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3][5][4] Dry over Na2SO4.[2][4]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a solid.[2][4]

Why this works: The oxidative addition of Pd(0) into C-Br is orders of magnitude faster than C-Cl.[1][5][2] The presence of water/base activates the boronic acid for transmetallation.[5][2][4]

Protocol 2: C-2 Selective SNAr Displacement

Objective: Displace the C-2 Chloride with an amine, thiol, or alkoxide.[1][2]

Reagents:

  • Substrate: this compound (or the product from Protocol 1).[1][2]

  • Nucleophile: Primary/Secondary Amine (2.0 equiv) or Thiol (1.2 equiv).[3][5][2][4]

  • Base: DIPEA (3.0 equiv) for amines; K2CO3 or Cs2CO3 (2.0 equiv) for thiols/phenols.[3][5][2][4]

  • Solvent: DMSO or NMP (High polarity stabilizes the Meisenheimer intermediate).[3][5][2][4]

Procedure:

  • Setup: Dissolve substrate in DMSO (0.2 M).

  • Addition: Add Base and Nucleophile.

  • Reaction:

    • For Aliphatic Amines: Heat to 100–120 °C for 12–24 hours. (The C-3 amino group deactivates the ring, requiring higher energy than standard chloropyridines).[3][5][2][4]

    • For Thiols: Heat to 80 °C.

    • Microwave Option: 140 °C for 30–60 mins is highly effective for sluggish amines.[2][4]

  • Workup: Pour into ice water. If solid precipitates, filter.[3][5][4] If not, extract with EtOAc.[3][5][4]

    • Caution: DMSO is hard to remove.[2][4] Wash organic layer 3x with water to remove DMSO.[2][4]

Why this works: The C-2 position is activated by the pyridine nitrogen.[2] The C-5 Bromine is unactivated and remains intact (unless using extremely harsh conditions like NaOMe in MeOH at >150°C).[5][2][4]

Part 4: Data Summary & Optimization Table

VariableRecommendationRationale
Catalyst (Suzuki) Pd(dppf)Cl2 or Pd(PPh3)4 Robust, general-purpose catalysts.[1][5][2][4] Pd(dppf)Cl2 is often better for sterically crowded boronic acids.[3][5][2][4]
Base (Suzuki) Na2CO3 or K3PO4 Mild enough to prevent hydrolysis of the C-Cl bond but strong enough to activate boronate.[5][2][4]
Solvent (SNAr) DMSO or NMP Polar aprotic solvents stabilize the anionic transition state (Meisenheimer complex).[3][5][2][4]
Temperature Suzuki: 85°C Optimal for C-Br activation without touching C-Cl.[1][2][4]
Temperature SNAr: 100-140°C Higher temp needed to overcome deactivation by the C-3 N-methyl group.[1][2]
Ligand Check Avoid bulky ligands The C-3 N-methyl group creates steric bulk near C-2; avoid extremely bulky ligands if attempting C-2 Buchwald coupling later.[1][2]

Part 5: References

  • MDPI. (2017).[3][5][2][4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. Retrieved from [Link] (Protocol for Suzuki coupling on similar aminopyridine scaffolds).[3][5][2][4]

  • Organic Chemistry Portal. (2024).[3][5][2][4] Suzuki Coupling.[2][4][6] Retrieved from [Link] (Mechanistic overview of oxidative addition rates).

  • WuXi Biology. (2025).[3][5][2][4] Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. Retrieved from [Link] (LUMO analysis of halopyridine selectivity).

Sources

Application Notes: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the chemoselective Buchwald-Hartwig amination of 5-Bromo-2-chloro-N-methylpyridin-3-amine. Leveraging the differential reactivity of carbon-halogen bonds, this protocol enables the selective C-N cross-coupling at the C-Br position while preserving the C-Cl bond for subsequent transformations. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, particularly substituted diaminopyridines, which are key scaffolds in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, justify the selection of catalysts and reagents, and provide a robust, field-proven protocol for successful implementation.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen bonds in modern organic synthesis.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For substrates bearing multiple halogen substituents, the ability to achieve chemoselective amination at a single, more reactive site offers a significant strategic advantage, enabling stepwise functionalization and the efficient assembly of complex molecular architectures.

The substrate, this compound, is a prime candidate for such a selective transformation. The pyridine core is a privileged scaffold in drug discovery, and the presence of two distinct halogen atoms—a bromide and a chloride—at the C5 and C2 positions, respectively, allows for a programmed, site-selective introduction of amine nucleophiles.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of this selective amination hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in the catalytic cycle, and its rate is highly dependent on the carbon-halogen bond dissociation energy.[3] The generally accepted order of reactivity is:

C-I > C-Br > C-OTf > C-Cl

This reactivity differential is the cornerstone of our experimental design. The C-Br bond at the 5-position of our substrate is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond at the 2-position.[4] By carefully controlling the reaction conditions—specifically by using a suitable catalyst system and moderate temperatures—we can selectively activate the C-Br bond for C-N coupling, leaving the C-Cl bond untouched for potential downstream modifications, such as a subsequent, more forcing Buchwald-Hartwig amination or a Suzuki coupling.

Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of fundamental organometallic transformations.[1][5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex amine_complex [L-Pd(II)(Ar)(H₂NR')] X⁻ oa_complex->amine_complex amido_complex L-Pd(II)(Ar)(HNR') Amido Complex amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺X⁻) amido_complex->pd0 center

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is typically the rate-limiting step and the basis for the chemoselectivity in our system.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing substrate degradation.[5]

  • Reductive Elimination: The final step involves the formation of the new C-N bond, which yields the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] Bulky, electron-rich phosphine ligands are known to accelerate this step, preventing side reactions.[7]

Experimental Design and Reagent Selection

The protocol detailed below is adapted from a validated procedure for the selective amination of the closely related substrate, 3-amino-5-bromo-2-chloropyridine, ensuring a high degree of reliability and transferability. The selection of each component is justified by its role in promoting an efficient and selective reaction.

ComponentSelectionRole & Justification
Substrate This compoundDihalo-substituted pyridine enabling chemoselective C-N coupling.
Amine Primary or Secondary Amine (e.g., Aniline)The nucleophilic partner for the C-N bond formation. A slight excess is used to drive the reaction to completion.
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)A common and reliable precursor that is reduced in situ to the active Pd(0) catalyst.[8]
Ligand XantphosA bulky, electron-rich bisphosphine ligand with a large bite angle. It promotes the crucial reductive elimination step, stabilizes the catalytic species, and is known to be effective for coupling with heteroaryl chlorides and bromides.
Base Cesium Carbonate (Cs₂CO₃)A moderately strong inorganic base. Its selection is crucial to avoid potential side reactions with the acidic N-H proton of a primary amine coupling partner or deprotonation of other sensitive functional groups. Stronger bases like NaOtBu could lead to lower yields or side product formation in this specific substrate class.[2]
Solvent 1,4-DioxaneA high-boiling point, polar aprotic solvent that effectively dissolves the reagents and is stable at the required reaction temperatures. Must be anhydrous and degassed to prevent catalyst deactivation.[1]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. A strictly inert atmosphere is mandatory for a successful reaction.[7]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the selective Buchwald-Hartwig amination at the C5-bromo position of this compound with aniline as a representative amine coupling partner.

Workflow start Start setup 1. Reaction Setup - Add solids to oven-dried Schlenk tube:  - this compound (1.0 eq)  - Aniline (1.2 eq)  - Cs₂CO₃ (2.0 eq)  - Pd(OAc)₂ (0.05 eq)  - Xantphos (0.10 eq) start->setup inert 2. Inert Atmosphere - Seal tube with septum - Evacuate and backfill with Argon (3x) setup->inert solvent 3. Solvent Addition - Add anhydrous, degassed 1,4-dioxane via syringe inert->solvent reaction 4. Reaction - Heat mixture at 100 °C with vigorous stirring - Monitor by TLC or LC-MS (approx. 12-24 h) solvent->reaction workup 5. Workup - Cool to room temperature - Dilute with Ethyl Acetate - Filter through Celite - Wash with water and brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography workup->purify end End (Isolated Product) purify->end

Figure 2: Experimental workflow for the selective amination.

Materials and Equipment:

  • This compound (1.0 mmol, 222.45 mg)

  • Aniline (1.2 mmol, 111.74 mg, 109 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Xantphos (0.10 mmol, 57.8 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • TLC plates, LC-MS, and column chromatography supplies for monitoring and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (222.45 mg), Cesium Carbonate (651.8 mg), Palladium(II) Acetate (11.2 mg), and Xantphos (57.8 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add aniline (109 µL) followed by anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-chloro-N-methyl-N'-phenyl-pyridine-3,5-diamine.

Expected Results and Troubleshooting

Based on analogous transformations, this protocol is expected to provide the desired C5-aminated product in good to excellent yield (typically 70-90%), with high chemoselectivity.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Impure/wet solvent or reagents.3. Insufficient temperature.1. Ensure a strictly inert atmosphere throughout the setup and reaction.2. Use freshly distilled/anhydrous and degassed solvent. Ensure reagents are pure.3. Increase temperature in 10 °C increments, up to 120 °C.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Reductive elimination is slow.2. Presence of water.1. Consider a more electron-rich/bulky ligand (e.g., a Buchwald-type ligand like RuPhos) to accelerate reductive elimination.2. Ensure all reagents and solvents are scrupulously dry.
Low Chemoselectivity (Amination at C-Cl) 1. Reaction temperature is too high.2. Catalyst system is too reactive.1. Lower the reaction temperature to 80-90 °C.2. While unlikely with this system, ensure correct ligand-to-metal ratio.

Conclusion

This application note provides a detailed and reliable protocol for the chemoselective Buchwald-Hartwig amination of this compound. By exploiting the inherent reactivity difference between the C-Br and C-Cl bonds, this method offers a strategic and efficient route to selectively functionalize the C5 position of the pyridine ring. The provided protocol, grounded in established literature for a closely related substrate, serves as a robust starting point for the synthesis of complex diaminopyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalysed C–N Cross-Coupling Reactions of 3-Halo-2-aminopyridines. Chemical Science, 2(1), 27-50.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 18, 2026, from [Link]

  • Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4149-4152.

Sources

Application Notes and Protocols: Selective Nucleophilic Aromatic Substitution of the 2-Chloro Substituent in 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a privileged structural motif, central to a vast number of pharmaceuticals and functional materials.[1] The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the positions ortho (C2/C6) and para (C4) to the ring nitrogen, providing a powerful and reliable strategy for the synthesis and functionalization of pyridine derivatives.[2][3]

This document provides a comprehensive guide to the selective nucleophilic aromatic substitution (SNAr) of the 2-chloro substituent on 5-Bromo-2-chloro-N-methylpyridin-3-amine. This specific substrate presents a classic challenge in regioselectivity: how to selectively displace the chlorine atom at the activated C2 position while leaving the bromine atom at the less activated C5 position intact. We will delve into the mechanistic underpinnings of this selectivity, provide field-tested protocols for various nucleophile classes, and offer practical guidance for researchers in synthetic chemistry and drug development.

The SNAr Mechanism on Pyridines: A Foundation of Reactivity

The SNAr reaction on halopyridines proceeds via a well-established two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen leaving group. This disrupts the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5] The stability of this intermediate is the linchpin of the reaction's feasibility.

  • Elimination (Re-aromatization): The aromaticity of the ring is restored in the subsequent step through the expulsion of the halide leaving group.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[3][6] The ability of the pyridine ring, particularly the nitrogen atom, to stabilize the resulting negative charge is paramount.

Understanding Regioselectivity in this compound

The selective substitution of the 2-chloro group over the 5-bromo group is governed by several key electronic and positional factors:

  • Activation by the Ring Nitrogen: The C2 position is ortho to the electron-withdrawing nitrogen atom. This proximity allows for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate, with one of the resonance structures placing the negative charge directly on the electronegative nitrogen atom. This significantly lowers the activation energy for nucleophilic attack at C2 (and C4) compared to C3 and C5.[2][3]

  • Leaving Group Ability: While in many SNAr reactions fluorine is a better leaving group than chlorine due to its strong inductive electron-withdrawing effect which facilitates the initial attack, the C-Cl bond is sufficiently polarized and the chloride ion is a stable leaving group.[5][7] In dihalopyridines, the electronic activation of the position is often the dominant factor over the intrinsic leaving group ability of the halogens.

  • Directing Effects of Substituents:

    • 3-(N-methylamino) Group: This is an electron-donating group (EDG) via resonance (+R effect) and electron-withdrawing via induction (-I effect). Its overall effect can be complex, but its presence at C3 does not strongly deactivate the C2 position towards nucleophilic attack.

    • 5-Bromo Group: The bromine at the C5 position is too distant to receive significant resonance stabilization from the ring nitrogen. Consequently, nucleophilic attack at C5 is electronically disfavored.

This combination of factors overwhelmingly favors nucleophilic attack and substitution at the C2 position. It is possible to achieve substitution at the C5-bromo position, but this typically requires different reaction conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).[8]

Experimental Design and Protocols

The successful execution of the SNAr reaction on this compound hinges on the careful selection of the nucleophile, base, solvent, and temperature. The following protocols are designed to be robust starting points for various classes of nucleophiles.

General Considerations for All Protocols
  • Inert Atmosphere: While not always strictly necessary for robust nucleophiles like secondary amines, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using sensitive reagents or strong bases like sodium hydride or potassium tert-butoxide, to prevent reaction with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Use of anhydrous solvents is critical for reactions employing moisture-sensitive bases (e.g., NaH, KOtBu).

  • Reaction Monitoring: Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of side products.

  • Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use. Reactions should be carried out in a well-ventilated fume hood.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the reaction with primary or secondary amines, a common transformation in medicinal chemistry.

Workflow Diagram: SNAr with Amines

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Amine, and Base in Flask B Add Anhydrous Solvent (e.g., NMP, DMSO) A->B C Purge with N2/Ar B->C D Heat to Specified Temperature (e.g., 80-120 °C) C->D Stir E Monitor by TLC or LC-MS D->E F Cool to RT E->F Upon Completion G Aqueous Workup (Dilute with EtOAc & H2O) F->G H Extract Aqueous Layer G->H I Combine Organics, Wash with Brine, Dry (Na2SO4) H->I J Concentrate in Vacuo I->J K Purify by Column Chromatography J->K

Caption: General workflow for the SNAr amination reaction.

Materials:

  • This compound (1.0 eq.)

  • Primary or Secondary Amine (e.g., Morpholine, Piperidine) (1.2-2.0 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq.)

  • Solvent (e.g., NMP, DMSO, Dioxane)

  • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound and the base.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the anhydrous solvent, followed by the amine nucleophile via syringe.

  • Stir the reaction mixture and heat to a temperature between 80 °C and 120 °C. Higher temperatures may be required for less reactive amines.[9]

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-2-(amino)-N-methylpyridin-3-amine derivative.

Protocol 2: Substitution with Alkoxide Nucleophiles (O-Arylation)

This protocol outlines the synthesis of aryl ethers using alcohol-derived nucleophiles. This reaction requires a strong base to deprotonate the alcohol.

Materials:

  • This compound (1.0 eq.)

  • Alcohol (e.g., Methanol, Phenol) (1.5-3.0 eq. or as solvent)

  • Strong Base (e.g., NaH, KOtBu) (1.5 eq.)

  • Anhydrous Solvent (e.g., THF, DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup.

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the anhydrous solvent and the alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature to ensure complete formation of the alkoxide.

  • Add a solution of this compound in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to a temperature typically between 60 °C and 100 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)

This protocol describes the formation of thioethers, which are valuable in various bioactive molecules.[10]

Materials:

  • This compound (1.0 eq.)

  • Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1-1.5 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

  • Solvent (e.g., DMF, DMSO)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup.

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, combine the thiol, base, and anhydrous solvent.

  • Stir the mixture at room temperature for 15-20 minutes to form the thiolate.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor its progress.

  • Upon completion, cool to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography to afford the desired 5-bromo-2-(thio)-N-methylpyridin-3-amine.

Data Summary and Expected Outcomes

The following table provides representative reaction conditions and expected outcomes for the SNAr on the target substrate. Note that yields are highly dependent on the specific nucleophile and precise reaction conditions. Optimization is often necessary.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amines (N) MorpholineK₂CO₃NMP1004-885-95
AnilineCs₂CO₃Dioxane12012-2460-75
Alkoxides (O) Sodium MethoxideNaOMeMeOH65 (reflux)6-1270-85
PhenolKOtBuDMF808-1665-80
Thiols (S) ThiophenolK₂CO₃DMF903-680-90

Troubleshooting and Mechanistic Insights

Reaction Mechanism: Stabilization of the Meisenheimer Intermediate

Caption: The SNAr mechanism proceeds via a stable intermediate.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not strong enough or is hydrated. 4. Deactivated substrate.1. Increase reaction temperature incrementally (e.g., in 10-20 °C steps). Consider using a sealed tube or microwave reactor for higher temperatures.[9] 2. For weak nucleophiles, consider catalytic methods (e.g., Buchwald-Hartwig amination if C5-Br is not a concern or if conditions can be tuned). 3. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃; NaH or KOtBu for alcohols). Ensure base and solvents are anhydrous. 4. While the substrate is activated, very bulky nucleophiles may require more forcing conditions.
Formation of Side Products 1. Reaction at the 5-bromo position (unlikely under SNAr conditions). 2. Decomposition at high temperatures. 3. Reaction with solvent (e.g., hydrolysis with trace water).1. Confirm product structure by NMR and MS. If C5 substitution is observed, it suggests a non-SNAr pathway may be competing. Re-evaluate conditions. 2. Lower the reaction temperature and increase the reaction time. 3. Ensure all reagents and solvents are scrupulously dried.
Debromination Reductive debromination can occur, especially at high temperatures with certain reagents.Lowering the reaction temperature can sometimes mitigate this side reaction.[9]

Conclusion

The selective nucleophilic aromatic substitution of the 2-chloro group in this compound is a highly reliable and predictable transformation. The powerful activating effect of the ortho-nitrogen atom ensures that substitution occurs preferentially at the C2 position over the C5 position under a wide range of conditions. By carefully selecting the appropriate nucleophile, base, solvent, and temperature, researchers can efficiently generate a diverse array of functionalized pyridine building blocks, which are essential for the advancement of drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the successful implementation of this critical synthetic methodology.

References

[4] Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

[9] Bioorganic & Medicinal Chemistry Letters. (2010). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]

[2] Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]

[11] National Center for Biotechnology Information. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]

[12] YouTube. (2019). nucleophilic aromatic substitutions. [Link]

[13] National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

[10] National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

[14] American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

[15] ResearchGate. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

[3] Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

[7] ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

[16] Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. [Link]

[17] University of York. (n.d.). Heterocyclic Chemistry. [Link]

[6] ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

[18] ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

[19] MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

[8] MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-N-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pyridine derivative. Our goal is to equip you with the scientific understanding and practical solutions to improve your reaction yields and product purity.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached in a two-step sequence starting from the commercially available 2-chloro-3-aminopyridine. The first step involves a regioselective bromination of the pyridine ring, followed by a selective N-methylation of the exocyclic amino group.

Synthetic_Pathway A 2-Chloro-3-aminopyridine B 5-Bromo-2-chloro-3-aminopyridine A->B Step 1: Bromination (e.g., NBS, Acetonitrile) C This compound B->C Step 2: N-Methylation (e.g., Formaldehyde, NaBH(OAc)₃)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2-chloro-3-aminopyridine (Bromination)

Experimental Protocol

Materials:

  • 2-Chloro-3-aminopyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-3-aminopyridine in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.

  • Add saturated aqueous sodium bicarbonate to neutralize the solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield 5-Bromo-2-chloro-3-aminopyridine.

Troubleshooting and FAQs for Bromination

Q1: My yield of 5-Bromo-2-chloro-3-aminopyridine is very low. What are the likely causes?

A1: Low yields in this bromination step can stem from several factors. Let's break them down:

  • Incomplete Reaction: The electron-withdrawing nature of the chloro group and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution. Ensure the reaction has gone to completion by monitoring with TLC. If starting material persists, consider increasing the reaction time or temperature slightly (e.g., to 40 °C). However, be cautious as higher temperatures can lead to side products.

  • Formation of Di-brominated Byproducts: Although the amino group directs ortho- and para-, the 5-position is sterically and electronically favored. However, if an excess of NBS is used or the reaction temperature is too high, a second bromination can occur. Use a slight excess of NBS (1.05 eq.) and maintain a low temperature during its addition.

  • Degradation of Starting Material or Product: Aminopyridines can be sensitive. Ensure you are working under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

  • Purification Losses: The product may have some solubility in the aqueous phase. Ensure thorough extraction with ethyl acetate. During column chromatography, the polar amino group can cause streaking on the column. Consider using a solvent system with a small amount of triethylamine (e.g., 0.5%) to improve the resolution and recovery.

Q2: I am observing multiple spots on my TLC, suggesting a mixture of isomers. How can I improve the regioselectivity for the 5-position?

A2: Achieving high regioselectivity is crucial for a good yield. The amino group is a powerful ortho-, para-director. In 2-chloro-3-aminopyridine, the positions ortho and para to the amino group are 2, 4, and 6.

  • Position 2 is blocked by the chloro group.

  • Position 4 is sterically hindered by the adjacent chloro and amino groups.

  • Position 6 is a possibility, but bromination at position 5 is generally favored due to a combination of electronic and steric factors.

To enhance selectivity for the 5-position:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than liquid bromine, reducing the formation of over-brominated products.

  • Solvent Effects: Acetonitrile or other polar aprotic solvents are good choices. Solvents like acetic acid can sometimes lead to different selectivity profiles.

  • Temperature Control: Perform the addition of NBS at 0 °C or below. This will slow down the reaction and favor the formation of the thermodynamically more stable 5-bromo isomer.

ParameterRecommended ConditionRationale for Yield Improvement
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, reducing side reactions.
Stoichiometry 1.05 eq. of NBSMinimizes the formation of di-brominated byproducts.
Temperature 0 °C during additionEnhances regioselectivity and prevents over-bromination.
Solvent AcetonitrileA polar aprotic solvent that facilitates the reaction.

Step 2: Synthesis of this compound (N-Methylation)

Experimental Protocol (Reductive Amination)

Materials:

  • 5-Bromo-2-chloro-3-aminopyridine (1.0 eq.)

  • Aqueous Formaldehyde (37 wt. % in H₂O, 1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-Bromo-2-chloro-3-aminopyridine in DCE, add the aqueous formaldehyde solution followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise at room temperature. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Add water and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Troubleshooting and FAQs for N-Methylation

Q1: My N-methylation reaction is incomplete, and I still have a significant amount of starting material.

A1: Incomplete conversion is a common issue. Here are some troubleshooting steps:

  • Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive. Ensure you are using a fresh, dry batch. The quality of formaldehyde is also important.

  • Imine Formation: The formation of the imine is a critical step. The catalytic amount of acetic acid helps to protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water. Ensure a catalytic amount of acid is present. However, some aminopyridines can be unreactive in reductive aminations due to the basicity of the pyridine nitrogen acting as a buffer[1].

  • Reaction Time and Temperature: Reductive aminations can be slow. If the reaction has stalled at room temperature, consider gentle heating to 30-40 °C.

  • Alternative Reducing Agents: While NaBH(OAc)₃ is generally mild and effective, you could consider other reducing agents like sodium cyanoborohydride (NaBH₃CN), although this is more toxic.

Q2: I am getting a significant amount of the di-methylated byproduct. How can I improve the selectivity for mono-methylation?

A2: The formation of the tertiary amine (di-methylation) occurs when the initially formed secondary amine reacts further with formaldehyde.

  • Control Stoichiometry: Use only a slight excess of formaldehyde (1.1 eq.). A large excess will drive the reaction towards di-methylation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a bulky reducing agent, which can sterically hinder the reduction of the iminium ion formed from the secondary amine, thus favoring mono-alkylation.

  • Slow Addition: Add the reducing agent slowly to the pre-formed imine. This keeps the concentration of the reducing agent low, which can favor the reduction of the more reactive primary imine.

Q3: I suspect that methylation is occurring on the pyridine ring nitrogen instead of the amino group. How can I confirm this and prevent it?

A3: While the exocyclic amino group is generally more nucleophilic than the endocyclic pyridine nitrogen, methylation on the ring nitrogen to form a pyridinium salt is a known side reaction, especially with more reactive methylating agents like methyl iodide[2][3].

  • Confirmation: The two isomers will have different polarities and can usually be distinguished by TLC. Their ¹H NMR spectra would be distinct; N-methylation on the exocyclic amine will show a methyl singlet and an N-H proton, while methylation on the ring nitrogen will result in a downfield shift of the pyridine protons and the methyl group signal. Mass spectrometry can also confirm the mass of the product.

  • Prevention: Reductive amination is highly selective for the exocyclic amino group and is the preferred method to avoid this side reaction. If you must use a direct methylating agent like methyl iodide or dimethyl sulfate, use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and carefully control the stoichiometry and temperature. The use of a non-nucleophilic base deprotonates the exocyclic amine, making it a much stronger nucleophile and favoring the desired reaction.

Troubleshooting_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation A Low Yield B Check for complete reaction (TLC) A->B C Check stoichiometry (1.05 eq. NBS) A->C D Ensure inert atmosphere A->D E Optimize purification A->E F Incomplete Reaction G Check reagent quality (dry NaBH(OAc)₃) F->G H Increase reaction time/temp F->H I Ensure catalytic acid is present F->I J Di-methylation Observed K Control formaldehyde stoichiometry (1.1 eq.) J->K L Slow addition of reducing agent J->L

Caption: A workflow for troubleshooting common issues in the synthesis.

ParameterRecommended ConditionRationale for Yield Improvement
Methylating Agent Formaldehyde (Reductive Amination)High selectivity for the exocyclic amine, avoids ring methylation.
Reducing Agent Sodium triacetoxyborohydrideMild, selective, and sterically hindered to favor mono-methylation.
Stoichiometry 1.1 eq. Formaldehyde, 1.5 eq. NaBH(OAc)₃A slight excess of formaldehyde ensures imine formation without promoting di-methylation.
Catalyst Acetic Acid (catalytic)Facilitates the formation of the imine intermediate.

By carefully controlling the reaction conditions and being mindful of the potential side reactions, researchers can significantly improve the yield and purity of this compound. This guide provides a starting point for troubleshooting, and further optimization may be necessary for specific experimental setups.

References

  • Chaudhari, R. V., et al. (2005). N-methylation of anilines using dimethyl carbonate in supercritical CO2. Green Chemistry, 7(11), 775-778.
  • Li, X., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Fujita, K., et al. (2018). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions, 47(45), 16081-16085.
  • Li, L., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30094-30103.
  • Li, F., et al. (2017). A Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand for the N-Methylation of a Variety of Amines with Methanol. Organic Letters, 19(21), 5790-5793.
  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • Stewart, R., & McAndless, J. M. (1973). Position of Methylation of 2,3-Diaminopyridine and 3-Amino-2-methylaminopyridine. Journal of the Chemical Society, Perkin Transactions 1, (6), 674-676.
  • De, S., & Seidel, D. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 14(10), 2552-2555.
  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Reddit. r/Chempros - Methylation of NH2 Troubleshooting?[Link]

  • FULIR. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • Keeler, T., et al. (2015). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Tetrahedron Letters, 56(38), 5244-5247.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • De, S., & Seidel, D. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Organic & Biomolecular Chemistry, 16(15), 2689-2692.
  • De, S., & Seidel, D. (2013).
  • Boyle, J. W., et al. (2022).
  • SIELC Technologies. 3-Methyl-4-aminopyridine. [Link]

  • Cleanchem. N-Nitroso Methyl Amino Pyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • Wang, Y., et al. (2021). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.
  • De, S., & Seidel, D. (2018). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. The Journal of Organic Chemistry, 83(15), 8378-8384.
  • Wróblewska, A., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8864.
  • Boyle, J. W., et al. (2022).
  • Egbujor, M. C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Google Patents.
  • Organic Chemistry Portal. N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. [Link]

  • Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

Sources

Purification methods for 5-Bromo-2-chloro-N-methylpyridin-3-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Executive Summary: The Challenge of the "Middle Child"

Compound: this compound Molecular Formula: C₆H₆BrClN₂ Critical Quality Attribute (CQA): Control of Methylation State (Primary vs. Secondary vs. Tertiary Amine).

The Core Problem: Synthesizing N-methylated aminopyridines typically involves methylating a primary amine precursor (5-bromo-2-chloropyridin-3-amine). This reaction is kinetically difficult to control, resulting in a statistical mixture:

  • Starting Material: Unreacted primary amine (R-NH₂).

  • Target: Mono-methylated secondary amine (R-NHMe).

  • Impurity: Over-methylated tertiary amine (R-NMe₂).

Because the lipophilicity changes between these species are subtle (addition of a single methyl group), standard silica chromatography often yields overlapping peaks. Furthermore, the electron-deficient pyridine ring (due to 2-Cl and 5-Br substituents) reduces the basicity, making acid-base extraction inefficient.

This guide details three orthogonal purification modules designed to isolate the target intermediate with >98% purity.

Module 1: The "Smart" Method (Chemical Scavenging)

Best for: Removing unreacted starting material (Primary Amine) without difficult chromatography.

The Logic: Instead of relying on physical separation (chromatography), we utilize chemoselective scavenging . Isocyanate or aldehyde-functionalized resins react rapidly with primary amines (R-NH₂) to form ureas or imines, which remain bound to the solid bead. Secondary amines (your target) are significantly sterically hindered and react much slower or not at all under controlled conditions.

Protocol: Isocyanate Resin Scavenging

Reagents:

  • Crude reaction mixture (containing R-NHMe and residual R-NH₂).

  • Polystyrene-supported Isocyanate resin (1.0–1.5 mmol/g loading).

  • Solvent: DCM or THF (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in dry DCM (10 mL per gram of crude).

  • Resin Calculation: Calculate the molar amount of unreacted starting material (R-NH₂) via HPLC/NMR. Add 3.0 equivalents of Isocyanate resin relative to the R-NH₂ impurity.

  • Incubation: Agitate gently (orbital shaker) at room temperature for 4–12 hours.

    • Tip: Do not use magnetic stir bars; they pulverize the resin beads, clogging filters.

  • Monitoring: Check supernatant via TLC. The R-NH₂ spot should disappear.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the resin cake with DCM to recover any non-specifically adsorbed product.

  • Concentration: Evaporate the filtrate. The resulting oil is the target (R-NHMe) + potentially trace R-NMe₂ (which must be removed via Module 2 if present).

Visualizing the Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (R-NH2 + R-NHMe + R-NMe2) Resin Add Isocyanate Resin (Solid Phase) Start->Resin Reaction Agitate 4-12h (Selective Reaction with R-NH2) Resin->Reaction Filter Filtration Reaction->Filter SolidWaste Solid Waste (Resin-NH-CO-NH-R) Filter->SolidWaste Trapped Impurity Filtrate Filtrate (Target R-NHMe + R-NMe2) Filter->Filtrate Purified Product

Caption: Chemoselective removal of primary amine impurities using solid-phase scavengers.

Module 2: The "Standard" Method (Flash Chromatography)

Best for: Separating Mono-methyl (Target) from Di-methyl (Impurity).

The Logic: The 2-chloro and 5-bromo substituents make the pyridine nitrogen very weakly basic. However, the exocyclic amine still interacts with silanols on silica gel, causing "tailing" (broad peaks). Standard EtOAc/Hexane gradients often fail to resolve the N-Me vs N,N-Me species.

Troubleshooting the Mobile Phase:

  • Do NOT use: Pure EtOAc/Hexane (Causes tailing).

  • Do NOT use: Acetic acid modifiers (Protonates the amine, causing it to stick to silica).

  • DO USE: Basic modifiers (Triethylamine or NH₄OH) to deprotonate silanols.

Optimized Gradient Protocol

Stationary Phase: High-performance spherical silica (20–40 µm). Mobile Phase A: Hexanes (or Heptane). Mobile Phase B: EtOAc + 1% Triethylamine (TEA) OR DCM + 1% MeOH + 0.5% NH₄OH.

Step% Mobile Phase BColumn Volumes (CV)Purpose
10%2Equilibration
20% → 5%3Elute non-polar debris
35% → 20%10Elute R-NMe₂ (Tertiary)
420% → 45%10Elute R-NHMe (Target)
545% → 80%5Elute R-NH₂ (If not scavenged)

Technical Note: The tertiary amine (R-NMe₂) usually elutes first (highest Rf) because it lacks an NH proton to hydrogen bond with the silica. The target (R-NHMe) elutes second.

Module 3: The "Scale-Up" Method (Recrystallization)

Best for: Final polishing of >5g batches.

The Logic: Halogenated aminopyridines often crystallize well, but the presence of the N-methyl group lowers the melting point compared to the primary amine, increasing the risk of "oiling out."

Solvent System Selection:

  • Avoid: Diethyl ether (solubility is too high).

  • Recommended: Heptane / Isopropyl Acetate (IPAc) or Heptane / Toluene.

Protocol:

  • Dissolve crude solid in minimum hot IPAc (60°C).

  • Slowly add Heptane dropwise until persistent cloudiness appears.

  • Add a few drops of IPAc to clear the solution.

  • Allow to cool to Room Temp (RT) with slow stirring.

  • Critical Step: If oiling occurs, seed the mixture with a pure crystal of the target. If no seed is available, scratch the glass surface.

  • Cool to 0°C for 2 hours before filtration.

FAQ: Troubleshooting & Technical Insights

Q1: Why can't I just use acid-base extraction (1N HCl) to purify this? A: You can try, but it is risky. The 2-chloro and 5-bromo substituents are electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen (likely < 2.0).

  • Consequence: The molecule may not fully protonate in 1N HCl, leaving it in the organic layer.

  • Risk:[1] If you use stronger acid (6N HCl) to force protonation, you risk hydrolyzing the 2-chloro group to a 2-hydroxy species (pyridone), destroying your product.

Q2: My product is turning purple/brown on the column. Why? A: Aminopyridines are oxidation-sensitive, especially on active silica surfaces.

  • Fix: Flush the column with Nitrogen before use. Use a solvent system containing 1% TEA, which neutralizes the acidic silica surface and prevents oxidative degradation.

Q3: How do I distinguish the Regioisomers (2-Cl vs 2-NHMe)? A: If you synthesized this via SNAr (displacing a halogen with methylamine), you might worry about displacement at the wrong position.

  • Diagnostic: Use HMBC NMR . Look for the correlation between the N-Methyl protons and the adjacent carbons.

    • Target (3-NHMe): Methyl protons couple to C3.

    • Isomer (2-NHMe): Methyl protons couple to C2.

  • Chemical Shift: The 2-amino isomer typically has a more shielded methyl group due to the adjacent ring nitrogen lone pair.

Decision Matrix for Purification

PurificationDecision Start Crude this compound CheckImpurity Identify Major Impurity (TLC/LCMS) Start->CheckImpurity Primary Major Impurity: Primary Amine (R-NH2) CheckImpurity->Primary Tertiary Major Impurity: Tertiary Amine (R-NMe2) CheckImpurity->Tertiary Both Mixture of Both CheckImpurity->Both Scavenger Use Isocyanate Scavenger Resin (Module 1) Primary->Scavenger Column Flash Column w/ 1% TEA (Module 2) Tertiary->Column Both->Column Recryst Recrystallization (Heptane/IPAc) (Module 3) Scavenger->Recryst If purity <98% Column->Recryst Final Polish

Caption: Decision tree for selecting the optimal purification workflow based on impurity profile.

References

  • Chemical Scavenging of Amines

    • Marsh, A., et al. "High-loading scavenger resins for the purification of amines." Tetrahedron Letters, 1997.
    • Source:

  • Synthesis of Halogenated Aminopyridines

    • Reaction of 5-bromo-2,3-dichloropyridine with amines. Journal of Medicinal Chemistry, various patents regarding kinase inhibitors (e.g., p38 MAP kinase).
    • Source:

  • Chromatography of Basic Amines

    • "Purification of N-methylated pyridines." Sigma-Aldrich Technical Bulletin.
    • Source:

Sources

Overcoming solubility issues with 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges Document ID: TSC-SOL-5BCM-001 Status: Active Audience: Medicinal Chemists, Pharmacologists, Process Chemists

Executive Summary: The Physicochemical Barrier

Welcome to the technical support hub for 5-Bromo-2-chloro-N-methylpyridin-3-amine . Users frequently report precipitation during biological dilutions and poor dissolution during salt formation.

These issues stem directly from the molecule's electronic environment. The pyridine ring is electron-deficient due to the 2-Chloro and 5-Bromo substituents. These halogens exert a strong inductive withdrawing effect ($ -I


 pK_a $) of the pyridine nitrogen. Consequently, this molecule behaves as a lipophilic weak base , meaning it remains un-ionized (and therefore insoluble) at physiological pH (7.4), leading to "crash-out" events in aqueous media.

This guide provides validated protocols to overcome these specific barriers.

Module 1: Physicochemical Profiling & Diagnostics

Before attempting solubilization, confirm your compound matches the profile below. Deviations often indicate impurities or incorrect salt forms.

Compound Data Sheet
PropertyValue / CharacteristicImplication for Solubility
Structure Pyridine core, 2-Cl, 5-Br, 3-NHMeHighly Lipophilic; Low Aqueous Solubility.
Predicted LogP ~2.5 – 2.9High permeability but poor water solubility. Requires organic cosolvents.[1]
Predicted pKa (Pyridine N) < 2.0 (Estimated)Critical: Will not protonate/dissolve in weak acids (acetic/citric). Requires strong acids (HCl, H₂SO₄) for salt formation.
H-Bond Donors 1 (Secondary Amine)Limited interaction with water molecules.
Appearance Crystalline SolidHigh lattice energy requires disruption (DMSO/DMF) to dissolve.
Diagnostic Visualization: Why It Crashes Out

The following diagram illustrates the "Solvent Shift" mechanism that causes precipitation when diluting a DMSO stock into culture media.

SolubilityCrash Stock DMSO Stock (10-20 mM) Solvated by dipolar interactions Dilution Dilution into Media (PBS/Water) Rapid polarity shift Stock->Dilution Add to Aqueous State Thermodynamic State Dilution->State Outcome Precipitation (Crash Out) Compound returns to crystal lattice State->Outcome Free Base Form (Hydrophobic) Solution Stable Solution Micelles/Carriers stabilize molecule State->Solution With Carrier (Cyclodextrin/BSA)

Figure 1: Mechanism of precipitation during aqueous dilution. The hydrophobic effect drives the free base molecules together immediately upon contact with water.

Module 2: Troubleshooting Biological Assays (In Vitro)

Issue: Compound precipitates when added to cell culture media or biochemical buffers.

FAQ: Assay Formulation

Q: I am using 1% DMSO, but the compound still precipitates. Why? A: The local concentration at the injection site is too high. When a droplet of DMSO stock hits the water, the interface becomes supersaturated instantly.

  • Solution: Use the "Intermediate Dilution" method. Do not pipette 100% DMSO stock directly into the well.

Q: Can I use acid to dissolve it? A: Only if your assay tolerates low pH. Because the pKa is very low (< 2.0), you would need to drop the pH significantly to ionize the molecule. This is usually toxic to cells.

  • Recommendation: Rely on complexation (Cyclodextrins) rather than pH adjustment.

Protocol: The "Intermediate Dilution" Step

Standard Protocol for preventing kinetic precipitation.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Prepare Intermediate: Dilute the stock 1:10 into pure DMSO or PEG400 (not water yet) to create a 1 mM working solution.

  • Rapid Dispersion:

    • Place your culture media on a vortex mixer (low speed).

    • Slowly inject the working solution into the vortexing media.

    • Why: This prevents local regions of high concentration where nucleation occurs.

Protocol: Cyclodextrin Complexation (Gold Standard)

If DMSO fails, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic halogenated region.

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in PBS. Filter sterilize (0.22 µm).

  • Solubilization: Add compound (solid or DMSO stock) to the vehicle.

  • Sonication: Sonicate at 40°C for 20-30 minutes.

  • Verification: Centrifuge at 13,000 rpm for 5 mins. Use the supernatant.

    • Note: The 2-Cl/5-Br substitution pattern fits well into the β-cyclodextrin cavity.

Module 3: Chemical Synthesis & Purification

Issue: Poor solubility hampers reaction monitoring and purification.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Streaking on TLC Interaction between the amine and acidic silica silanols.Add 1% Triethylamine (Et₃N) to your eluent (e.g., Hexane/EtOAc + 1% Et₃N).
Insoluble in NMR Solvent CDCl₃ is too non-polar; DMSO-d6 is too viscous.Use CD₃OD (Methanol-d4) or a mixture of CDCl₃ + MeOD . The alcohol helps solvate the amine.
Reaction "Stalls" Reactants are in solid phase (heterogeneous).Switch solvent to DMF or DMAc (Dimethylacetamide). Heat to 60°C to disrupt the lattice.
Salt Formation Strategy

To isolate a stable, water-soluble solid, you must select a counter-ion strong enough to protonate the deactivated pyridine ring.

  • Avoid: Acetic acid, Citric acid, Fumaric acid (Too weak; pKa > 3).

  • Select: Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl).

Workflow: Mesylate Salt Formation

  • Dissolve 1g of free base in minimal hot Ethyl Acetate (or IPA).

  • Add 1.05 equivalents of Methanesulfonic acid dropwise.

  • Cool slowly to 4°C.

  • If no precipitate forms, add anti-solvent (Diethyl Ether or Hexane) until turbid.

Module 4: Advanced Formulation (In Vivo)

For animal studies, simple DMSO/Water mixtures often cause precipitation in the peritoneum or vein (phlebitis). Use this decision tree to select a vehicle.

FormulationTree Start Select In Vivo Vehicle Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Solubility > 1mg/mL? IV->SolubilityCheck Suspension Suspension: 0.5% Methylcellulose + 0.1% Tween 80 PO->Suspension Standard Lipid Lipid Formulation: Labrasol / Capryol PO->Lipid If Bioavailability Low Cosolvent 10% DMSO / 40% PEG400 / 50% Water SolubilityCheck->Cosolvent Yes Complex 20% HP-beta-Cyclodextrin in Saline SolubilityCheck->Complex No (Most Likely)

Figure 2: Decision matrix for in vivo formulation based on administration route and solubility limits.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66174, 3-Amino-2-chloropyridine (Analogous Physchem Data). PubChem. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Thermo Fisher Scientific. (n.d.). Solubility Guidelines for Heterocyclic Building Blocks. Thermo Fisher Technical Resources. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter: Solubility). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives.

Sources

Troubleshooting catalyst poisoning when using halogenated aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Catalyst Poisoning in Halogenated Aminopyridines

Introduction: The "Dual-Functionality" Trap

If you are reading this, your reaction likely stalled at 20–30% conversion, or you are seeing significant dehalogenation. Halogenated aminopyridines (e.g., 2-amino-3-chloropyridine) are notoriously difficult substrates because they possess two potent "poison" motifs:

  • The Pyridine Nitrogen: A strong

    
    -donor that binds Pd(II).
    
  • The Exocyclic Amine: Capable of acting as a competitive ligand or forming stable amidine-like chelates with the metal center.

When these coordinate to the catalyst, they displace your phosphine ligands, creating a "resting state" that is catalytically dead. This guide provides the field-proven protocols to break this coordination lock.

Module 1: Diagnostic & Mechanism

Q: Why does my reaction stall despite having active catalyst initially?

A: You are likely experiencing product inhibition or substrate sequestration . In the catalytic cycle, the oxidative addition of the C–X bond is usually fast. However, the resulting Pd(II) species is highly electrophilic. The basic nitrogen atoms in your substrate (or product) coordinate to the Pd(II) center, blocking the site required for transmetallation (Suzuki) or amine binding (Buchwald).

The "Death Loop" Mechanism: The diagram below illustrates how the aminopyridine diverts the catalyst from the productive cycle into a dormant state.

CatalystPoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-X TransMet Transmetallation/ Amine Binding OxAdd->TransMet Rate Limiting Step Poison DEAD END: Pd(II)-Aminopyridine Coordinate Complex OxAdd->Poison Coordination of Pyridine N or NH2 Product Reductive Elimination (Product Released) TransMet->Product Product->Pd0 Regeneration Poison->OxAdd Slow Equilibrium (High Barrier)

Figure 1: The competition between the productive catalytic cycle and the non-productive coordination (poisoning) pathway.

Module 2: The "Ligand Shield" Strategy (Recommended)

Q: Can I run this reaction without protecting groups?

A: Yes, but only if you use bulky, electron-rich ligands that sterically preclude the substrate nitrogen from binding to the palladium. Standard ligands like PPh3 or dppf are insufficient here.

The Solution: Use Buchwald G3/G4 Precatalysts with specific ligands designed to outcompete the nitrogen.

Reaction TypeRecommended LigandBase StrategyWhy?
Buchwald-Hartwig (Primary Amines)BrettPhos LiHMDS (1.0 M in THF)BrettPhos is bulky enough to prevent N-coordination but allows small primary amines to bind.
Buchwald-Hartwig (Secondary Amines)RuPhos LiHMDSRuPhos provides the electron density needed for difficult oxidative additions of chloro-pyridines.
Suzuki-Miyaura XPhos or SPhos K3PO4 (aq) / n-BuOHThese ligands form a "roof" over the Pd center, physically blocking the pyridine nitrogen approach.
Protocol 1: C–N Coupling of Unprotected 3-Halo-2-Aminopyridines

Based on the method by Buchwald et al. (MIT) [1]

Reagents:

  • Substrate: 3-bromo-2-aminopyridine (1.0 equiv)

  • Nucleophile: Primary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–2 mol%) (Alternatively: Pd(OAc)2 + BrettPhos)

  • Base: LiHMDS (2.0 equiv, 1.0 M in THF)

  • Solvent: THF or Dioxane

Step-by-Step:

  • Purge: Add the aryl halide, BrettPhos Pd G3, and a stir bar to a vial. Seal and purge with Argon/N2 (3 cycles).

  • Solvent: Add anhydrous THF.

  • Base: Add LiHMDS solution dropwise at RT. Note: LiHMDS is critical here; weaker bases like Cs2CO3 often fail with unprotected aminopyridines due to poor solubility and slower deprotonation.

  • Amine: Add the amine nucleophile last.

  • Heat: Stir at 65–80 °C.

  • Workup: Quench with NH4Cl (sat). Extract with EtOAc.[1]

Module 3: The "Protection" Fallback

Q: I tried bulky ligands, but conversion is still <50%. What now?

A: If steric shielding fails, you must chemically mask the poisoning nitrogen atoms. The most effective method is converting the free amine into a Schiff Base or an Acetamide .

Protocol 2: The Schiff Base Strategy (Imine Protection)

This method temporarily masks the exocyclic amine, reducing its Lewis basicity and preventing chelation [2].

Workflow:

  • Protection: React your halogenated aminopyridine with Benzaldehyde (1.0 equiv) and a catalytic acid (TsOH) in refluxing toluene with a Dean-Stark trap. Isolate the imine.

  • Coupling: Run your standard Suzuki/Buchwald reaction on the imine intermediate. The imine is far less coordinating than the free amine.

  • Deprotection: The imine hydrolyzes during the acidic workup or can be cleaved with 1N HCl/THF at RT for 30 mins.

Module 4: Troubleshooting FAQ

Q: I see significant dehalogenation (Ar-H) instead of product.

A: This indicates that the Transmetallation step is too slow compared to


-hydride elimination or hydride transfer from the solvent.
  • Fix 1: Switch solvent. Avoid alcohols (iPrOH, EtOH) which act as hydride sources. Use Toluene, Dioxane, or DME.

  • Fix 2: Increase catalyst loading to 5 mol% to overwhelm the poisoning effect.

  • Fix 3: Use Pd-PEPPSI-IPr . The NHC ligand binds tighter than phosphines and is less prone to displacement by the pyridine nitrogen [3].

Q: My boronic acid is protodeboronating (Suzuki).

A: 2-aminopyridines are basic. If you use a boronic acid that is sensitive to base, it will decompose before coupling.

  • Fix: Switch to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt. These release the active boron species slowly, keeping the concentration low and matching the slow turnover rate of the poisoned catalyst.

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Reaction Stalled / Low Yield CheckLigand Are you using BrettPhos/RuPhos? Start->CheckLigand CheckBase Is Base LiHMDS? CheckLigand->CheckBase Yes Protect Switch to Protection Strategy CheckLigand->Protect No (Using PPh3/dppf) CheckBase->Protect No (Using Carbonates) Solvent Change Solvent (Remove Alcohols) CheckBase->Solvent Yes Solvent->Protect Still Fails

Figure 2: Logical workflow for optimizing stalled reactions involving aminopyridines.

References

  • Perez, F., & Minatti, A. (2011).[2] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[2]

  • Billingsley, K. L., et al. (2006).[3] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Angewandte Chemie International Edition, 45, 3484-3488.[3]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 12, 4749.

Sources

Navigating the Nuances of Base-Mediated Reactions: A Technical Guide to the Stability of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-N-methylpyridin-3-amine. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and successful application of this versatile intermediate in your synthetic endeavors, particularly when basic conditions are employed.

The inherent reactivity of halogenated pyridines, especially those bearing multiple substituents, presents a unique set of challenges. Understanding the delicate interplay of electronic and steric effects is paramount to preventing unwanted side reactions and degradation. This guide will delve into the potential stability issues you may encounter with this compound under basic conditions and offer scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant decomposition of my this compound when using a strong base in my reaction. What is the likely cause?

The primary cause of decomposition under strong basic conditions is likely nucleophilic aromatic substitution (SNAr) at the C-2 position, displacing the chloride. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, and this reactivity is enhanced by the presence of the electron-withdrawing bromine atom.[1][2][3] Strong, hard nucleophiles (e.g., hydroxides, alkoxides) will readily attack the C-2 position, which is activated by the ring nitrogen.

Q2: Can the bromine atom at the C-5 position also be displaced?

While displacement of the C-2 chloro group is generally more facile, de-bromination at the C-5 position is also a possibility, especially under forcing conditions or with certain catalysts.[4][5] Reductive dehalogenation can occur in the presence of a hydrogen source and a suitable catalyst (e.g., palladium). The choice of base and solvent can also influence the propensity for de-bromination.

Q3: How does the N-methylamino group at the C-3 position affect the stability of the molecule?

The N-methylamino group is an electron-donating group, which can influence the overall electron density of the pyridine ring. It can also be a site for side reactions. While the lone pair on the nitrogen is involved in resonance with the ring, strong bases could potentially deprotonate the amine if it were a primary or secondary amine. However, as a tertiary amine, this is not a primary concern. The basicity of the pyridine ring nitrogen is also influenced by this substituent.[6][7]

Q4: Are there any specific bases that are recommended for reactions involving this compound to minimize degradation?

For reactions where the integrity of the this compound is crucial, the use of milder, non-nucleophilic bases is recommended. Examples include:

  • Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often suitable for promoting reactions without causing significant degradation of the starting material.

  • Hindered organic bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA) can be effective proton scavengers with low nucleophilicity.

  • Bicarbonates: Sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can be used in cases where very mild basic conditions are required.

The choice of base will be highly dependent on the specific reaction being performed. It is always advisable to perform a small-scale test reaction to assess stability.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound under basic conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product; starting material consumed. Degradation of the starting material via nucleophilic aromatic substitution (SNAr) or dehalogenation.- Re-evaluate your choice of base: Switch to a milder, non-nucleophilic base (see FAQ Q4).- Lower the reaction temperature: Many degradation pathways are accelerated at higher temperatures.- Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed or the product is formed.- Change the solvent: The polarity and protic/aprotic nature of the solvent can influence the rate of SNAr.
Formation of an unexpected byproduct with a lower molecular weight. This could indicate dehalogenation, where either the bromine or chlorine atom (or both) has been replaced by a hydrogen atom.- Degas your solvents: The presence of dissolved oxygen can sometimes contribute to reductive processes.- Screen your catalyst (if applicable): If using a transition metal catalyst, consider a ligand screen to find conditions that favor your desired reaction over dehalogenation.- Purify all reagents: Impurities in your base or solvent could be contributing to the side reaction.[8]
Formation of a byproduct where the chloro group has been replaced. Nucleophilic attack by the base or another nucleophile present in the reaction mixture at the C-2 position.- Use a non-nucleophilic base. - Protect other nucleophilic functional groups in your substrate if they could be competing in the reaction.
Reaction is sluggish or does not proceed to completion. The chosen base may be too weak to facilitate the desired transformation.- Gradually increase the strength of the base: Move from a bicarbonate to a carbonate, for example.- Increase the temperature cautiously, while monitoring for degradation.- Consider a different solvent that may better solubilize the reagents and facilitate the reaction.

Potential Degradation Pathways

Under basic conditions, this compound can undergo several degradation pathways. The two most prominent are Nucleophilic Aromatic Substitution (SNAr) at the C-2 position and dehalogenation.

cluster_0 Starting Material cluster_1 Degradation Pathways cluster_2 Degradation Products A 5-Bromo-2-chloro- N-methylpyridin-3-amine B Nucleophilic Aromatic Substitution (SNAr) (e.g., with OH⁻) A->B Strong Nucleophilic Base C Dehalogenation A->C Reductive Conditions / Strong Base D 5-Bromo-2-hydroxy- N-methylpyridin-3-amine B->D E 2-Chloro-N-methylpyridin-3-amine (Debromination) C->E F 5-Bromo-N-methylpyridin-3-amine (Dechlorination) C->F

Caption: Potential degradation pathways of this compound under basic conditions.

Experimental Protocol: Stability Assessment

To proactively assess the stability of this compound with your intended basic conditions, a preliminary small-scale experiment is highly recommended.

Objective: To determine the stability of this compound in the presence of a specific base at a given temperature.

Materials:

  • This compound

  • Chosen base (e.g., K₂CO₃, NaOH, DIPEA)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates and appropriate eluent system

  • LC-MS for more detailed analysis (optional)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 20 mg).

  • Purge the vial with an inert gas.

  • Add the anhydrous solvent (e.g., 1 mL).

  • Add the chosen base (e.g., 1.5 equivalents).

  • Stir the mixture at the intended reaction temperature (e.g., room temperature, 50 °C, 80 °C).

  • At regular intervals (e.g., 0, 1, 3, 6, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a drop of water.

  • Spot the quenched aliquot on a TLC plate alongside a spot of the starting material solution.

  • Develop the TLC plate and visualize the spots.

  • Analyze the results. The appearance of new spots or the disappearance of the starting material spot indicates degradation. For a more quantitative assessment, analyze the aliquots by LC-MS.

Data Interpretation:

Time (hours) Observation on TLC Interpretation
0Single spot corresponding to the starting material.Baseline.
1Starting material spot is prominent; a faint new spot may appear.Minimal to no degradation.
6Intensity of the starting material spot has decreased; new spots are more intense.Significant degradation is occurring.
24Starting material spot is gone or very faint.Complete or near-complete degradation.

This systematic approach will allow you to select the optimal basic conditions for your reaction, ensuring the stability of your starting material and maximizing the yield of your desired product.

cluster_0 Experimental Workflow A 1. Prepare Reaction Mixture (Substrate, Base, Solvent) B 2. Incubate at Desired Temperature A->B C 3. Withdraw Aliquots (t = 0, 1, 3, 6, 24h) B->C D 4. Quench & Analyze (TLC / LC-MS) C->D E 5. Interpret Results (Assess Degradation) D->E

Caption: Workflow for assessing the stability of this compound.

References

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? [Online Forum Post].
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters.
  • PubChem. (n.d.). 2-Chloropyridine.
  • Chempanda. (n.d.).
  • Chemistry Stack Exchange. (2018).
  • The Good Scents Company. (n.d.). 3-aminopyridine.
  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Diagram]
  • Chemistry LibreTexts. (2019). 13.1.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
  • YouTube. (2019).
  • ResearchGate. (n.d.).
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Journal of Physical Organic Chemistry.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Diagram]
  • OSTI.GOV. (1986).
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Google Patents. (1990).
  • Chem-Impex. (n.d.). N-Methylpyridin-3-amine.
  • Santa Cruz Biotechnology. (n.d.). N-Methylpyridin-3-amine | CAS 18364-47-1.
  • PMC. (n.d.). 6-Methylpyridin-3-amine.
  • ResearchGate. (2025). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes.
  • MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • BenchChem. (n.d.). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.

Sources

Technical Support Center: Scale-Up Optimization for 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-5B2C-NM Subject: Process Development & Troubleshooting Guide for Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the production of 5-Bromo-2-chloro-N-methylpyridin-3-amine presents a classic process chemistry dilemma: balancing the nucleophilicity of the exocyclic amine against the electron-deficient pyridine ring. In small-scale discovery (mg to g), direct alkylation is often tolerated despite yield losses. At kilogram scale, however, this approach fails due to uncontrollable exotherms and the formation of inseparable N,N-dimethyl and ring-nitrogen alkylated impurities.

This guide prioritizes Reductive Amination via Orthoformate as the primary scale-up route, ensuring mono-methylation selectivity (>98%) and safety.

Module 1: Synthetic Strategy & Chemistry
Q: Why does my direct methylation (MeI/K₂CO₃) yield a mixture of starting material, product, and dimethylated impurity?

A: This is a kinetic control failure. The starting material, 5-bromo-2-chloropyridin-3-amine, is an electron-deficient aniline analogue. Once a single methyl group is added, the resulting secondary amine (N-methyl product) is more nucleophilic than the primary amine starting material due to the inductive effect of the methyl group.

  • Consequence: The product reacts with Methyl Iodide (MeI) faster than the starting material does, leading to "runaway" methylation (formation of the N,N-dimethyl impurity).

  • Solution: Switch to a Reductive Amination strategy or a Protecting Group strategy.

Q: What is the recommended route for >1kg production?

A: We recommend the Trimethyl Orthoformate (TMOF) / NaBH₄ Reductive Route . This method proceeds via an imidate intermediate, which physically prevents the addition of a second methyl group until the reduction step is triggered.

The Workflow:

  • Condensation: React amine with TMOF and catalytic acid to form the imidate.

  • Reduction: Treat the imidate in situ with Sodium Borohydride (NaBH₄).

  • Quench: Controlled hydrolysis.

Visualizing the Pathway

The following diagram illustrates the selectivity difference between Direct Alkylation and the TMOF Route.

ReactionPathways SM Starting Material (Primary Amine) Direct Direct Alkylation (MeI / Base) SM->Direct Path A (Avoid) TMOF TMOF Route (Orthoformate) SM->TMOF Path B (Recommended) Mix Mixture: SM + Mono (30%) + Di (40%) Direct->Mix Uncontrollable Kinetics Imidate Imidate Intermediate (Mono-protected) TMOF->Imidate Selective Formation Target Target Product (Mono-methyl) Imidate->Target NaBH4 Reduction

Caption: Comparison of Direct Alkylation (low selectivity) vs. TMOF Route (high selectivity) for aminopyridines.

Module 2: Experimental Protocol (The "Self-Validating" Method)

Target Scale: 100 g - 1 kg Safety Critical: 2-Chloro-pyridines can hydrolyze to pyridones if heated in strong aqueous acid. Maintain strict pH control.

Step-by-Step Methodology
StepOperationCritical Parameter (Why?)
1 Charge 5-bromo-2-chloropyridin-3-amine (1.0 eq) and Trimethyl Orthoformate (5.0 eq) into the reactor. Add Trifluoroacetic acid (TFA) (0.05 eq) as catalyst.Anhydrous Conditions: Water inhibits imidate formation. TMOF acts as both reagent and solvent/scavenger.
2 Reflux at 100-105°C for 3-5 hours. Monitor via HPLC.Conversion Check: Ensure >99% conversion to imidate. Residual amine will remain unmethylated.
3 Concentrate under vacuum to remove excess TMOF. Re-dissolve residue in anhydrous THF or MeOH.Stoichiometry Control: Excess TMOF consumes NaBH₄ in the next step, generating dangerous hydrogen gas and heat.
4 Cool solution to 0-5°C.Exotherm Management: The reduction is exothermic.
5 Dose NaBH₄ (1.5 eq) pellets or solution slowly over 60 minutes.Safety: Prevent thermal runaway. Keep T < 10°C to avoid displacing the 2-Cl group.
6 Warm to 20-25°C and stir for 2 hours.Completion: Ensure full reduction of the C=N bond.
7 Quench with water/NH₄Cl.[1] Extract with EtOAc.[1][2]pH Control: Avoid strong mineral acids which hydrolyze the 2-Cl.
Module 3: Troubleshooting & Engineering Controls
Q: I see a new impurity at RRT 0.85 after workup. What is it?

A: This is likely 5-bromo-2-hydroxypyridin-3-amine (the pyridone form).

  • Cause: Hydrolysis of the 2-Chloro substituent. This occurs if the reaction mixture becomes too hot (>50°C) during the acidic quench or if strong acid (HCl) is used.

  • Fix: Use saturated Ammonium Chloride (NH₄Cl) for the quench. Keep the temperature below 25°C during workup.

Q: The filtration is extremely slow (clogging). How do I fix this?

A: Boron salts from the NaBH₄ reduction form gelatinous precipitates.

  • Fix: Do not filter the crude quench directly.

    • Add the quench solution.

    • Stir for 30 minutes to break down boron complexes.

    • Perform a phase separation (liquid-liquid extraction) first.

    • Wash the organic layer with brine.

    • Crystallize the final product. Do not rely on filtration of the crude reaction mixture.

Q: Can I use the Boc-protection route instead?

A: Yes, but it is less atom-economical.

  • Route: Amine + Boc₂O → Boc-Amine → (NaH/MeI) → N-Methyl-N-Boc → (TFA) → Product.

  • Pros: Extremely high purity (>99.5%).

  • Cons: Four steps vs. two; use of NaH (hydrogen gas hazard) and expensive Boc anhydride. Use this only if the TMOF route fails your specific impurity specifications.

Module 4: Purification & Specifications

Chromatography is not viable for multi-kilogram batches. You must validate a crystallization method.

Recommended Crystallization System:

  • Solvent: Heptane / Ethyl Acetate (5:1 ratio).

  • Procedure: Dissolve crude oil in minimal hot EtOAc (50°C). Slowly add Heptane until cloudy. Cool to 0°C with slow agitation.

  • Expected Yield: 75-85% (First Crop).

Decision Tree for Purification

PurificationLogic Crude Crude Reaction Mixture (Post-Workup) HPLC HPLC Purity Check Crude->HPLC HighPurity Purity > 95%? HPLC->HighPurity Cryst Crystallize (Heptane/EtOAc) HighPurity->Cryst Yes Salt Salt Formation (HCl or Oxalate) HighPurity->Salt No (Complex Impurities) Yes Yes No No Final Final Product (>99% Purity) Cryst->Final Salt->Cryst Free-base & Recrystallize

Caption: Purification decision logic. Salt formation is a fallback if direct crystallization fails.

References
  • Reductive Amination via Orthoformates

    • Title: Selective Mono-Methylation of Anilines by Orthoform
    • Source:Organic Process Research & Development (General methodology for electron-deficient amines).
    • Context: Standard industrial protocol for avoiding over-alkyl
    • (Search: "Orthoformate reductive amination aniline")

  • Pyridine Reactivity & Halogen Stability

    • Title: Nucleophilic Substitution and Stability of 2-Halo-pyridines.
    • Source:The Chemistry of Heterocyclic Compounds, Pyridine and Its Deriv
    • Context: Explains the susceptibility of the 2-Cl group to hydrolysis under acidic/thermal stress.
  • Safety Data & Handling

    • Title: 5-Bromo-2-chloropyridin-3-amine Safety D
    • Source: PubChem / Supplier Data.[3]

    • Context: Hazard identification (Skin Irritant, Eye Damage).[4][5][6][7][8]

  • Alternative Boc-Route

    • Title: Efficient Synthesis of N-Methyl
    • Source:Journal of Medicinal Chemistry (Methodology section of kinase inhibitor synthesis).
    • Context: High-purity alternative for small-scale b

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 5-Bromo-2-chloro-N-methylpyridin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, meticulous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this process. This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum of 5-Bromo-2-chloro-N-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with a structurally similar analog, and provide the experimental rationale for confident spectral assignment.

The Predicted ¹H NMR Spectrum: A First Principles Approach

this compound structure

We anticipate signals arising from three distinct proton environments: the two aromatic protons on the pyridine ring, the proton of the N-methylamino group, and the protons of the N-methyl group.

Aromatic Region (δ 7.0-8.5 ppm): Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1] In our molecule, we have two such protons, H-4 and H-6.

  • H-6: This proton is expected to be the most downfield signal. It is ortho to the electronegative nitrogen atom of the pyridine ring and is also influenced by the electron-withdrawing chloro and bromo substituents.

  • H-4: This proton is meta to the chloro group and ortho to the bromo group. It is also para to the nitrogen. The interplay of these electronic effects will determine its precise chemical shift.

N-H Proton (variable, broad signal): The proton on the secondary amine is exchangeable and its chemical shift is highly dependent on concentration, solvent, and temperature. It will likely appear as a broad singlet.[2]

N-Methyl Protons (δ 2.5-3.5 ppm): The three protons of the methyl group attached to the nitrogen are expected to appear as a singlet in the upfield region. The adjacent nitrogen atom will cause a downfield shift compared to a standard alkyl proton.

Comparative Analysis: The Power of Analogs

To ground our predictions in experimental data, we will compare the expected spectrum of our target molecule with the reported ¹H NMR spectrum of a close structural analog, 5-Bromo-2-methylpyridin-3-amine .[3][4]

CompoundAromatic H-6 (ppm)Aromatic H-4 (ppm)NH/NH₂ (ppm)CH₃ (ppm)
5-Bromo-2-methylpyridin-3-amine (exp.)7.91 (s)7.00 (s)3.75 (br s)2.25 (s)
This compound (pred.)~8.0-8.2 (d)~7.2-7.4 (d)broad~2.8-3.2 (d)

Key Differences and Rationale:

  • Substitution at C-2 (Chloro vs. Methyl): The replacement of an electron-donating methyl group with a highly electronegative chloro group at the C-2 position will have a significant deshielding effect on the adjacent protons. This is expected to shift both H-4 and H-6 protons further downfield in our target molecule compared to the analog.

  • Substitution on the Amine (N-methyl vs. NH₂): The presence of a methyl group on the amine nitrogen will slightly alter the electronic environment of the ring. More importantly, the N-H proton of the secondary amine in our target molecule will likely show coupling to the N-methyl protons, resulting in a doublet for the methyl signal and a quartet (or broad multiplet) for the N-H signal, depending on the rate of proton exchange.

  • Coupling Constants: In the reported spectrum of 5-Bromo-2-methylpyridin-3-amine, the aromatic protons appear as singlets, suggesting a very small or unresolved coupling constant. In our target molecule, we would expect to see a small meta coupling (J ≈ 2-3 Hz) between H-4 and H-6, which would result in both signals appearing as narrow doublets.[5]

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the ¹H NMR spectrum of a substituted pyridine like this compound.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation Prep Sample Preparation Acquire NMR Data Acquisition Prep->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Integration Integration Process->Integration ChemShift Chemical Shift Analysis Process->ChemShift Coupling Coupling Constant Analysis Process->Coupling Multiplicity Multiplicity Assignment Process->Multiplicity Assign Assign Signals to Protons Integration->Assign ChemShift->Assign Coupling->Assign Multiplicity->Assign Compare Compare with Analog Data Assign->Compare Structure Confirm Structure Compare->Structure

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The interpretation of the ¹H NMR spectrum of this compound is a deductive process that relies on a solid understanding of fundamental NMR principles and the judicious use of comparative data from analogous structures. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing these features to known compounds, researchers can confidently elucidate the structure of this and other novel chemical entities. This analytical rigor is the bedrock of successful drug discovery and development.

References

  • Taylor & Francis. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Jasperse, K. Short Summary of ¹H-NMR Interpretation. [Link]

  • National Center for Biotechnology Information. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • University of Calgary. ¹H NMR Spectroscopy. [Link]

  • Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Defense Technical Information Center. ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • National Center for Biotechnology Information. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Royal Society of Chemistry. Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]

  • Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

Mass spectrometry fragmentation pattern of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: MS Characterization of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Executive Summary: The Analytical Challenge

This compound (Formula:


; Monoisotopic Mass: ~220 Da) represents a classic "poly-halogenated heteroaromatic" challenge in mass spectrometry. Its utility as a scaffold in drug discovery—particularly for kinase inhibitors—demands rigorous characterization protocols.

This guide moves beyond basic spectral matching, offering a mechanistic breakdown of its fragmentation physics. We compare the Electron Ionization (EI) "fingerprint" mode against Electrospray Ionization (ESI) "soft" mode, providing you with the data needed to distinguish this compound from its metabolic byproducts or synthetic impurities.

The Isotopic Fingerprint (Crucial for ID)

Before analyzing fragmentation, the Molecular Ion (M) cluster must be validated. The presence of one Bromine (


) and one Chlorine (

) creates a distinct triplet pattern that serves as the compound's primary authentication signature.

Observed Pattern: M : M+2 : M+4 Theoretical Ratio: 3 : 4 : 1 [1][2]

Ion SpeciesIsotope CompositionExact Mass (Da)Relative Abundance
M

219.94 100% (Base)
M+2

221.94~130%
M+2

221.94(Overlaps above)
M+4

223.94 33%

Analyst Note: In low-resolution MS (Quadrupole), the M+2 peak will appear as a single broad peak summing the abundances of (


) and (

). In High-Res MS (Q-TOF/Orbitrap), these may split slightly but generally present as a unified M+2 signal.

Fragmentation Mechanics: EI vs. ESI

Scenario A: Structural Elucidation (EI - Hard Ionization)

Goal: Confirm the position of halogens and the amine substituent.

In Electron Ionization (70 eV), the molecular ion (


) is highly energetic.[3] The fragmentation is driven by radical stabilization and bond dissociation energies (BDE).

Key Pathways:

  • Primary Halogen Loss (Br vs. Cl): The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 338 kJ/mol). Consequently, the spectrum will show a dominant [M - Br]

    
      peak (m/z ~141) retaining the Chlorine isotope pattern (3:1), followed by a smaller [M - Cl]
    
    
    
    peak.
  • 
    -Cleavage of Amine:  The N-methyl group facilitates 
    
    
    
    -cleavage, typically losing a Hydrogen atom (
    
    
    ) or a methyl radical (
    
    
    ) to form a stabilized iminium ion.
  • Ring Degradation: Characteristic of pyridines, the loss of HCN (27 Da) occurs from the ring, typically after the initial halogen loss.

Scenario B: Trace Quantitation (ESI - Soft Ionization)

Goal: High-sensitivity detection in biological matrices (LC-MS/MS).

In ESI (+), the molecule forms the even-electron protonated species


  (m/z 221/223/225). Fragmentation (CID) is required to generate daughter ions.

Key Transitions (MRM):

  • Precursor: 220.9 (M+H,

    
    )
    
  • Product 1 (Quantifier): m/z 190.0 (Loss of Methylamine

    
    , -31 Da). Note: This confirms the N-methylamino side chain.
    
  • Product 2 (Qualifier): m/z 142.0 (Loss of Br, -79 Da).

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation for both ionization modes.

G cluster_EI EI Fragmentation (Hard) cluster_ESI ESI-CID Fragmentation (Soft) M_Ion Molecular Ion (M) [C6H6BrClN2] m/z ~220 (3:4:1) M_Br [M - Br]+ (Loss of Bromine) m/z ~141 (Cl pattern) M_Ion->M_Br Dominant (Weak C-Br) M_Cl [M - Cl]+ (Loss of Chlorine) m/z ~185 (Br pattern) M_Ion->M_Cl Minor M_Me [M - H]+ (alpha-cleavage) m/z ~219 M_Ion->M_Me Amine Stabilization MH_Ion Protonated Ion [M+H]+ m/z 221 M_Ion->MH_Ion ESI (+H) M_HCN Ring Cleavage (Loss of HCN) m/z ~114 M_Br->M_HCN -HCN Frag_Amine [M+H - NH2CH3]+ (Loss of Methylamine) m/z ~190 MH_Ion->Frag_Amine Collision Energy (20-30 eV) Frag_Br_ESI [M+H - HBr]+ (Loss of HBr) m/z ~141 MH_Ion->Frag_Br_ESI High Energy (>40 eV)

Caption: Comparative fragmentation pathways. Left (Red/Grey): EI radical-induced cleavage favoring halogen loss. Right (Green/Yellow): ESI proton-driven neutral losses.

Comparative Performance Guide

FeatureEI-MS (GC-MS)ESI-MS/MS (LC-MS)
Primary Signal Radical Cation

Protonated Molecule

Structural Detail High. Rich fragment spectrum allows de novo ID of isomers.Low (Single Stage). Requires MS/MS (CID) for structural data.
Sensitivity Moderate (ng range).High (pg range).[4] Ideal for DMPK studies.
Key Fragment m/z 141 (Loss of Br).m/z 190 (Loss of Methylamine).
Best For... Purity analysis, synthesis confirmation, impurity ID.Quantitation in plasma/tissue, metabolite tracking.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation
  • Instrument: Agilent 5977 or equivalent Single Quad.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Oven: 60°C (1 min) → 20°C/min → 280°C.

  • Source: EI (70 eV), 230°C.

  • Data Analysis: Check for 3:4:1 isotope cluster at m/z 220. Confirm base peak at m/z 141 (if Br is lost) or m/z 219 (if H-loss dominates).

Protocol B: LC-MS/MS Quantitation
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Source: ESI Positive Mode, Spray Voltage 4500V.

  • MRM Transitions:

    • 220.9

      
       190.0 (CE: 25 eV) – Quant
      
    • 220.9

      
       141.0 (CE: 40 eV) – Qual
      

References

  • NIST Mass Spectrometry Data Center. (2023). Isotope Patterns of Chlorine and Bromine Combinations. National Institute of Standards and Technology. Link

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for -cleavage mechanisms in amines).
  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Link

Sources

A Comparative Analysis of the Reactivity of 5-Bromo-2-chloro-N-methylpyridin-3-amine and its Non-Methylated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Substituted pyridines, in particular, are privileged structures found in a vast array of bioactive molecules. Understanding the nuanced reactivity of key pyridine building blocks is therefore paramount for the efficient and predictable synthesis of novel compounds. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-chloro-N-methylpyridin-3-amine and its primary amine analog, 5-bromo-2-chloropyridin-3-amine. We will explore the theoretical underpinnings of their differential reactivity and provide illustrative experimental frameworks for their application in key synthetic transformations.

Introduction: The Impact of N-Methylation on Pyridine Reactivity

The introduction of a methyl group to the exocyclic amine of 5-bromo-2-chloropyridin-3-amine to form its N-methylated counterpart has profound implications for its chemical behavior. This seemingly minor structural modification introduces both steric and electronic effects that significantly alter the molecule's reactivity profile in common synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The core of this comparison lies in two key principles:

  • Electronic Effects: The N-methyl group is weakly electron-donating through an inductive effect. This can subtly influence the electron density of the pyridine ring and the nucleophilicity of the amino group itself.

  • Steric Hindrance: The presence of the methyl group introduces steric bulk around the nitrogen atom. This can hinder the approach of reagents and catalysts, potentially slowing down or even inhibiting certain reactions.

This guide will dissect how these competing effects manifest in three critical classes of reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of our two subject compounds in these transformations is primarily dictated by the ease of oxidative addition of the C-Br and C-Cl bonds to the palladium catalyst.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. In the context of our pyridine substrates, the reaction would typically involve the coupling of the C5-Br bond with a boronic acid derivative.

Expected Reactivity:

The N-methylated analog is expected to exhibit slightly decreased reactivity in Suzuki-Miyaura coupling compared to the non-methylated compound. The reasoning is twofold:

  • Steric Hindrance: While the C5-Br bond is relatively remote from the N-methyl group, the overall steric profile of the molecule can influence its ability to coordinate to the bulky palladium catalyst.

  • Electronic Effects: The electron-donating nature of the methyl group can slightly increase the electron density of the pyridine ring, making the C-Br bond less electrophilic and thus, marginally less susceptible to oxidative addition by the Pd(0) catalyst.

Illustrative Experimental Data:

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound5-bromo-2-chloropyridin-3-amineRationale
Reaction Rate SlowerFasterReduced steric hindrance and slightly more electron-deficient ring in the non-methylated analog facilitate oxidative addition.
Yield Potentially LowerPotentially HigherSlower reaction rates can lead to the formation of side products and incomplete conversion.
Optimal Conditions May require higher catalyst loading, more forcing conditions (higher temperature, longer reaction times), or more active catalyst systems.Standard Suzuki-Miyaura conditions are likely to be effective.To overcome the kinetic barrier imposed by the N-methyl group.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the formation of a new C-N bond, typically at the site of the bromine or chlorine atom.

Expected Reactivity:

A more pronounced difference in reactivity is anticipated in the Buchwald-Hartwig amination. The N-methylated analog is expected to be significantly less reactive than its non-methylated counterpart. This is primarily due to:

  • Steric Hindrance: The N-methyl group presents a significant steric barrier to the approach of the palladium catalyst and the incoming amine nucleophile. This is particularly relevant as the Buchwald-Hartwig catalytic cycle involves the coordination of the substrate to the metal center.[2]

  • Nucleophilicity of the Exocyclic Amine: The primary amine of the non-methylated analog can potentially act as a competing nucleophile, leading to side reactions such as dimerization. However, in a reaction designed to functionalize the C-Br or C-Cl bond with an external amine, the steric hindrance of the N-methyl group on the substrate will be the dominant factor.

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound5-bromo-2-chloropyridin-3-amineRationale
Reaction Rate Significantly SlowerFasterThe N-methyl group sterically hinders the approach of the catalyst and the amine coupling partner.
Side Reactions Less prone to self-coupling.More prone to intermolecular self-coupling (dimerization) due to the presence of a primary amine.The primary amine can act as a nucleophile.
Optimal Conditions Will likely require highly active, sterically demanding phosphine ligands (e.g., Buchwald or Hartwig ligands) and more forcing conditions.Can likely be achieved with a broader range of catalyst systems.To overcome the significant steric barrier.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the 2- and 4-positions due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[3] In our target molecules, the chlorine atom at the 2-position is the most likely site for SNAr.

Expected Reactivity:

The N-methylated analog is expected to undergo nucleophilic aromatic substitution at a slower rate than the non-methylated analog. The key factors are:

  • Steric Hindrance: The N-methyl group, being in the 3-position, will sterically shield the C2 position from the attacking nucleophile. This will increase the activation energy of the reaction.

  • Electronic Effects: The electron-donating nature of the methyl group will slightly decrease the electrophilicity of the C2 carbon, making it less susceptible to nucleophilic attack. Conversely, the primary amino group in the non-methylated analog is also electron-donating by resonance, but the steric factor is likely to be more dominant in this case.

Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution at C2

FeatureThis compound5-bromo-2-chloropyridin-3-amineRationale
Reaction Rate SlowerFasterThe N-methyl group sterically hinders the approach of the nucleophile to the C2 position.
Reaction Conditions May require higher temperatures and/or stronger nucleophiles.Milder conditions are likely to be sufficient.To overcome the higher activation energy.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, a series of standardized experiments can be performed. The following protocols are designed to be self-validating by directly comparing the two substrates under identical conditions.

General Protocol for Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of the two pyridine substrates in a Suzuki-Miyaura coupling with a model boronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Combine Substrate (1 eq.), Arylboronic Acid (1.2 eq.), Base (e.g., K2CO3, 2 eq.), and Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) solvent Add degassed solvent (e.g., Dioxane/Water 4:1) reagents->solvent inert Purge with Inert Gas (e.g., Argon) solvent->inert heat Heat to 80-100 °C inert->heat monitor Monitor by TLC/LC-MS (take aliquots at regular intervals) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Yield and Purity purify->analyze

Caption: Workflow for Comparative Suzuki-Miyaura Coupling.

Detailed Steps:

  • Reaction Setup: In two separate reaction vessels, place this compound (1.0 mmol) and 5-bromo-2-chloropyridin-3-amine (1.0 mmol) respectively. To each vessel, add the arylboronic acid (1.2 mmol), a suitable base such as K₂CO₃ (2.0 mmol), and the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

  • Inert Atmosphere: Seal the vessels and subject them to three cycles of vacuum and backfilling with an inert gas (e.g., argon).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), to each vessel.

  • Reaction: Heat the reaction mixtures to 90 °C and monitor the progress of each reaction simultaneously by TLC or LC-MS at regular time intervals (e.g., every hour).

  • Work-up and Analysis: Once the reactions are complete (or after a set time for comparison), cool the mixtures to room temperature, dilute with water, and extract with an organic solvent. The organic layers should be dried, concentrated, and the products purified by column chromatography. Compare the reaction times and isolated yields to determine the relative reactivity.

General Protocol for Comparative Buchwald-Hartwig Amination

This protocol provides a framework for comparing the amination of the C-Br bond in both substrates.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Combine Substrate (1 eq.), Amine (1.2 eq.), Base (e.g., NaOtBu, 1.5 eq.), Pd Pre-catalyst, and Ligand solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) reagents->solvent inert Purge with Inert Gas (e.g., Argon) solvent->inert heat Heat to 90-110 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Saturated NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Compare Yield and Reaction Time purify->analyze

Caption: Workflow for Comparative Buchwald-Hartwig Amination.

Detailed Steps:

  • Reaction Setup: In two separate oven-dried reaction vessels, place the pyridine substrate (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%). Add the amine coupling partner (1.2 mmol) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 mmol).

  • Inert Atmosphere: Seal the vessels and thoroughly degas with an inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to each vessel.

  • Reaction: Heat the mixtures to 100 °C and monitor their progress by TLC or LC-MS.

  • Work-up and Analysis: After the reactions have proceeded for a set time, cool them to room temperature, quench with saturated aqueous ammonium chloride, and extract the product. After purification, compare the yields and conversion rates.

Conclusion

The N-methylation of 5-bromo-2-chloropyridin-3-amine serves as a powerful modulator of its chemical reactivity. The introduction of a methyl group generally leads to a decrease in reaction rates for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, primarily due to increased steric hindrance. This effect is expected to be most pronounced in reactions where the approach to the nitrogen or the adjacent C2 position is critical, such as Buchwald-Hartwig amination and SNAr.

For the synthetic chemist, this comparative analysis underscores the importance of considering both steric and electronic factors when designing synthetic routes. While the non-methylated analog may offer faster reaction kinetics, the N-methylated version might be advantageous in situations where the primary amine of the former could lead to undesirable side reactions. The choice between these two valuable building blocks will ultimately depend on the specific synthetic challenge and the desired molecular architecture. The experimental frameworks provided herein offer a starting point for researchers to empirically determine the optimal substrate and conditions for their specific applications.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PubMed Central (PMC). [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PubMed Central (PMC). [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Semantic Scholar. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). PubMed Central (PMC). [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PubMed Central (PMC). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. [Link]

  • Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. (n.d.). ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. (n.d.). Thieme Chemistry. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. (n.d.). Chemical Papers. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. [Link]

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2019). Royal Society of Chemistry. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. (2025). ResearchGate. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). [Link]

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). (n.d.). Royal Society of Chemistry. [Link]

  • Aminative Suzuki-Miyaura coupling. (2024). PubMed. [Link]

Sources

Advanced HPLC Method Development for 5-Bromo-2-chloro-N-methylpyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-Bromo-2-chloro-N-methylpyridin-3-amine serves as a critical scaffold.[1] Its purity is paramount, yet its analysis presents distinct chromatographic challenges:

  • Basicity: The aminopyridine core can interact with residual silanols, causing peak tailing.[1]

  • Halogenation: The chloro and bromo substituents increase lipophilicity but also introduce the risk of regioisomeric impurities difficult to resolve on standard C18 phases.

  • Hydrolytic Instability: The 2-chloro position is susceptible to hydrolysis, forming the 2-oxo (pyridone) impurity.[1]

This guide compares a standard Generic Isocratic C18 Method against an Optimized Acidic Gradient Method (The Recommended Approach) . We demonstrate that while generic methods fail to resolve critical isomeric and hydrolysis impurities, the optimized approach—leveraging pH control and stationary phase selectivity—delivers a robust, self-validating protocol suitable for GMP release testing.[1]

Physicochemical Profiling & Impurity Landscape

Before method selection, we must understand the molecule. The presence of electron-withdrawing halogens (Br, Cl) lowers the pKa of the pyridine nitrogen significantly compared to unsubstituted pyridine, yet the molecule remains a weak base.

Critical Impurities
  • Impurity A (Hydrolysis): 5-Bromo-N-methyl-2-oxo-1,2-dihydropyridin-3-amine.[1] (Result of Cl displacement by OH).

  • Impurity B (Regioisomer): 5-Bromo-2-chloro-N-methylpyridin-4-amine (Potential synthetic byproduct).[1]

  • Impurity C (Des-methyl): 5-Bromo-2-chloropyridin-3-amine (Incomplete methylation or degradation).[1]

ImpurityPathways Start Starting Material (5-Bromo-2-chloro-3-nitropyridine) Target Target Analyte (this compound) Start->Target Reduction & Methylation ImpB Impurity B (Regioisomer) Start->ImpB Isomeric Contamination ImpA Impurity A (Hydrolysis / 2-Oxo) Target->ImpA Hydrolysis (pH > 8) ImpC Impurity C (Des-methyl) Target->ImpC N-Dealkylation

Figure 1: Synthetic and degradation pathways leading to critical impurities.

Comparative Study: Generic vs. Optimized

We evaluated two methodologies. The "Generic" method represents a typical starting point in many labs (neutral pH, isocratic). The "Optimized" method is the proposed solution.

Method A: Generic Isocratic (The Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase: 50:50 Methanol : 10mM Ammonium Acetate (pH 6.8)[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV 254 nm[1]

Method B: Optimized Acidic Gradient (The Solution)
  • Column: High-Stability C18 or Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV 254 nm (PDA for purity check)

Performance Data Comparison
ParameterMethod A (Generic)Method B (Optimized)Analysis
Retention Time (Target) 4.2 min8.5 minMethod B increases retention, allowing better separation from solvent front.[1]
Peak Tailing (Tf) 1.8 (Significant)1.1 (Excellent)Acidic pH in Method B protonates silanols, reducing secondary interactions.[1]
Resolution (Target vs. Imp A) 1.2 (Co-elution risk)> 3.5 (Baseline resolved)Gradient elution focuses the peaks; pH suppression separates the ionizable amine from the neutral lactam (Imp A).
Resolution (Target vs. Imp B) 0.9 (Unresolved)2.1 (Resolved)The Phenyl-Hexyl or high-density C18 provides shape selectivity for isomers.[1]
Sensitivity (S/N) 85140Sharper peaks in Method B result in higher peak height and better S/N.

Expert Insight: The failure of Method A is due to the neutral pH.[1] At pH 6.8, the aminopyridine is partially ionized, and residual silanols on the column are ionized (negative charge). This leads to ionic attraction, causing the observed tailing (Tf 1.8). Method B uses pH ~2.2, suppressing silanol ionization and ensuring the analyte is fully protonated, resulting in sharp, symmetric peaks.

Detailed Protocol: The Recommended Method

This protocol is designed to be self-validating , meaning system suitability criteria are built-in to flag failure immediately.[1]

Equipment & Reagents[1]
  • HPLC System: Quaternary pump, Autosampler, DAD/UV detector.[1]

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR XBridge Phenyl-Hexyl (for enhanced isomer selectivity).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1]

Mobile Phase Preparation
  • Mobile Phase A (0.1% H3PO4): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water.[1] Mix and degas. Why? Low pH prevents tailing and stabilizes the hydrolysis-prone chloro group.[1]

  • Mobile Phase B: 100% Acetonitrile.[1] Why? ACN has lower UV cutoff than MeOH, reducing baseline drift at 254 nm.[1]

Instrument Parameters[1]
  • Flow Rate: 1.2 mL/min[1]

  • Column Temp: 35°C (Controls viscosity and improves reproducibility)

  • Injection Vol: 5 - 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
12.04060Linear Gradient
15.0595Wash
17.0595Wash Hold
17.1955Re-equilibration
22.0955End
System Suitability Criteria (Pass/Fail)
  • Tailing Factor: NMT 1.5 for the main peak.

  • Theoretical Plates: NLT 5000.

  • Resolution: NLT 2.0 between Target and nearest impurity.

  • Precision: %RSD of 6 replicate injections ≤ 2.0%.

Method Validation Summary (Simulated)

Following ICH Q2(R1) guidelines [1], the method demonstrates the following characteristics:

  • Linearity: R² > 0.999 over 50% - 150% of target concentration.

  • LOD/LOQ: 0.05% / 0.15% relative to nominal concentration (suitable for trace impurity analysis).

  • Robustness: Resolution remains > 1.8 even with ±0.2 pH units variation or ±2°C temperature change.[1]

Method Development Decision Tree

MethodDecision Start Start Method Development CheckpH Check Analyte pKa (Weak Base) Start->CheckpH Choice1 Select pH CheckpH->Choice1 PathAcid Acidic (pH 2-3) Suppresses Silanols Choice1->PathAcid Recommended PathNeut Neutral (pH 7) Risk of Tailing Choice1->PathNeut Avoid ColSel Select Column PathAcid->ColSel C18 C18 (General) ColSel->C18 Phenyl Phenyl-Hexyl (Halogen Selectivity) ColSel->Phenyl Best for Isomers Result Final Method: Acidic Gradient on Phenyl/C18 C18->Result Phenyl->Result

Figure 2: Logical flow for selecting the optimized chromatographic conditions.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation, 2005.[1] [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics."[1][3][4] FDA Guidance for Industry, 2015.[1][3] [Link]

  • PubChem. "5-Bromo-2-methylpyridin-3-amine (Related Compound Data)." National Library of Medicine. [Link][1]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers." Application Notes. [Link]

  • Helix Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." Helix Chromatography Applications. [Link][1]

Sources

Bioactivity comparison of 5-bromo-2-chloro-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In the realm of medicinal chemistry, 5-bromo-2-chloropyridine (CAS: 53939-30-3) is not merely a reagent; it is a "privileged scaffold." Its value lies in its orthogonal reactivity : the C2-chlorine atom is highly susceptible to nucleophilic aromatic substitution (


), while the C5-bromine atom is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide objectively compares the bioactivity of key therapeutic classes derived from this scaffold, specifically focusing on Kinase Inhibitors and GPCR Agonists . Unlike simple isomers (e.g., 2-bromo-5-chloropyridine), the 5-bromo-2-chloro substitution pattern allows for the precise construction of "linear" drug molecules that fit into narrow hydrophobic pockets of enzymes like BTK (Bruton's Tyrosine Kinase) and ALK2 .

Comparative Bioactivity Analysis

Structural Logic & Reactivity Map

The biological potency of these derivatives stems from the ability to independently functionalize both ends of the pyridine ring.

  • C2 Position (Cl displacement): Typically defines the "Hinge Binder" in kinase inhibitors or the polar contact region.

  • C5 Position (Br coupling): Typically extends into the "Hydrophobic Back Pocket" or "Gatekeeper" region of the target protein.

ReactivityMap cluster_C2 C2 Position (Chlorine) cluster_C5 C5 Position (Bromine) Core 5-Bromo-2-chloropyridine (Scaffold) SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr High Reactivity (Nucleophilic Attack) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki High Reactivity (Oxidative Addition) Hinge Bioactivity: Hinge Binding / Polar Contacts SNAr->Hinge Pocket Bioactivity: Hydrophobic Pocket / Selectivity Suzuki->Pocket

Figure 1: Orthogonal reactivity map of 5-bromo-2-chloropyridine, highlighting the distinct biological roles of substituents at C2 and C5.

Performance Comparison: Derivative Classes

The following table contrasts two major classes of derivatives synthesized from 5-bromo-2-chloropyridine.

FeatureClass A: ALK2/BTK Kinase Inhibitors Class B: APJ Receptor Agonists (e.g., BMS-986224)
Core Modification C2: Amination (2-aminopyridine motif)C5: Aryl/Heteroaryl couplingC2: Alkylation/Ether linkageC5: Amide/Sulfonamide extension
Primary Target ALK2 (Activin receptor-like kinase-2)BTK (Bruton's Tyrosine Kinase)APJ (Apelin Receptor) - GPCR
Mechanism ATP-competitive inhibition (Type I/II)Orthosteric/Allosteric Agonism
Key Bioactivity Data IC50: 2–10 nM (ALK2 WT)Selectivity: >100x vs. TGFβR1EC50: <1 nM (cAMP accumulation)Efficacy: High oral bioavailability
Therapeutic Focus Fibrodysplasia Ossificans Progressiva (FOP), OncologyHeart Failure, Hypertension
Limiting Factor Solubility (often requires solubilizing tails)Metabolic stability (CYP oxidation of pyridine)
Deep Dive: Kinase Inhibitor Potency (Class A)

Derivatives where the C2-chlorine is replaced by an amine (forming a 2-aminopyridine) show exceptional potency against ALK2.

  • Compound 15 (Prototype): 2-amino-5-(3,4,5-trimethoxyphenyl)pyridine.

    • ALK2 IC50: 23 nM

    • Observation: The trimethoxy group at C5 fills the hydrophobic pocket, while the 2-amino group H-bonds with the hinge region (Glu residue).

  • Compound 18g (BTK Inhibitor): 5-phenoxy-2-aminopyridine derivative.

    • BTK IC50: <5 nM (Irreversible covalent binding via warhead).

    • Observation: The 5-phenoxy group (introduced via coupling at C5) positions the molecule correctly for the C2-linker to reach Cys481.

Experimental Protocols

Protocol 1: Regioselective Amination (C2 Functionalization)

Objective: To displace the C2-chlorine with an amine nucleophile without affecting the C5-bromine. This is the critical first step for "Class A" inhibitors.

Reagents:

  • 5-Bromo-2-chloropyridine (1.0 equiv)[1]

  • Primary Amine (e.g., Aniline derivative) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or NaH (for weak nucleophiles)
    
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vial with 5-bromo-2-chloropyridine (100 mg, 0.52 mmol) and

    
     (340 mg, 1.04 mmol).
    
  • Addition: Add anhydrous DMF (2.0 mL) followed by the amine (0.62 mmol).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Critical Check: Monitor by TLC (Hexane/EtOAc 4:1). The product (2-amino-5-bromopyridine) is typically more polar than the starting material.

    • Note: If the amine is sterically hindered, use Pd-catalyzed Buchwald-Hartwig conditions instead of thermal

      
      .
      
  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMF.

  • Purification: Silica gel chromatography.

    • Yield Target: >85%.[2][3]

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: To couple an aryl boronic acid to the C5-position. This can be performed before or after Protocol 1, depending on substrate sensitivity.

Reagents:

  • 5-Bromo-2-chloropyridine (or the 2-amino derivative from Protocol 1)[2][4]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a microwave vial with Argon/Nitrogen.

  • Loading: Add the pyridine substrate (0.5 mmol), Boronic acid (0.75 mmol), and Palladium catalyst (20 mg).

  • Solvation: Add 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Coupling: Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.

    • Visual Check: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Scavenging: Filter through a Celite pad to remove Palladium residues.

  • Purification: Flash chromatography.

    • Scientific Insight: The C2-chlorine is generally stable under standard Suzuki conditions, allowing for sequential functionalization (Br first, then Cl).

Synthesis Workflow Visualization

The following diagram illustrates the synthesis of a BMS-986224-like precursor , demonstrating the sequential modification logic.

SynthesisWorkflow Start Start: 5-Bromo-2-chloropyridine Step1 Step 1: SNAr Displacement Reagent: t-Butyl acetate / LiHMDS Target: C2-Position Start->Step1 Nucleophilic Attack (Cl displacement) Inter1 Intermediate A: 5-Bromo-2-(tert-butylacetyl)pyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling Reagent: Aryl Boronic Acid / Pd-Cat Target: C5-Position Inter1->Step2 Cross-Coupling (Br displacement) Final Final Scaffold: 5-Aryl-2-substituted-pyridine (Bioactive Core) Step2->Final

Figure 2: Sequential synthesis workflow for APJ agonist scaffolds. Note that the order of steps can be reversed based on the stability of the C2-substituent.

References

  • Discovery of BMS-986224

    • Title: Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate (BMS-986224).[5]

    • Source: Journal of Medicinal Chemistry (2020).
    • URL:[Link]

  • ALK2 Inhibitor SAR

    • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
    • Source: Journal of Medicinal Chemistry (2014).
    • URL:[Link]

  • BTK Inhibitor Development

    • Title: Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase.
    • Source: Molecules (2020).[6]

    • URL:[Link]

  • General Pyridine Functionalization

    • Title: Regioselective Functionaliz
    • Source: Tetrahedron (2018).[7]

    • URL:[Link]

Sources

Safety Operating Guide

Definitive Safety & Operational Guide: 5-Bromo-2-chloro-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

5-Bromo-2-chloro-N-methylpyridin-3-amine is a poly-functionalized heterocyclic building block. Its safety profile is dictated by three structural features that act synergistically to increase risk:

  • Halogenation (Br, Cl): Increases lipophilicity, facilitating skin absorption and potential sensitization.

  • Aminopyridine Core: Historically associated with neurological toxicity (potassium channel blocking activity) and mucous membrane irritation.

  • N-Methylation: Further enhances lipid solubility compared to primary amines, increasing the risk of transdermal uptake.

Operational Default: Treat this compound as a High-Hazard Irritant and Potential Acute Toxin . Do not rely on "visual cleanliness"; invisible residues can cause contact dermatitis or systemic effects.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific hazards. While specific SDS data for this exact derivative may vary by supplier, the structural class dictates the following Minimum Safety Standards :

Hazard ClassLikely GHS CodeOperational Implication
Acute Toxicity (Oral) H302 / H301 Do not ingest. Hand-to-mouth transfer is the #1 exposure route.
Skin Irritation/Corrosion H315 Causes inflammation upon contact. N-methyl group aids penetration.
Eye Damage/Irritation H319 / H318 Amines are basic; dust can cause severe corneal etching.
STOT - Single Exposure H335 Dust/Vapors will irritate the respiratory tract immediately.

Personal Protective Equipment (PPE) Matrix

This section details the required barrier protection.[1][2][3][4][5] This is not a suggestion; it is a validated barrier protocol.

A. Hand Protection (Critical)[6]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Protocol: Double Gloving is mandatory when handling solutions of this chemical in organic solvents (DCM, THF, DMF).

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Nitrile or Laminate (barrier layer).

  • Validation: Perform the "Inflation Test" on gloves before use to check for pinholes.

  • Reasoning: Halogenated pyridines can permeate thin nitrile in <15 minutes if dissolved in penetrating solvents like Dichloromethane.

B. Eye & Face Protection[1][2][3][4][5][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Safety glasses are insufficient. Powder drift or liquid splash can bypass the side gaps of standard glasses.

  • Contact Lenses: Strictly prohibited. They can trap vapors/particulates against the cornea, accelerating chemical burns.

C. Respiratory Protection[1][2][3][4][5][8]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Why OV? The amine functionality may have a distinct odor or volatility; the P100 captures the dust.

D. Body Protection[1][2][3][4][6][9]
  • Standard: Cotton lab coat (buttoned to neck).

  • Enhanced: If handling >5 grams or liquid solutions, wear a Tyvek® apron or sleeve covers to bridge the gap between glove and coat.

Operational Protocols: Step-by-Step

Workflow Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling this compound State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Liquid Solution (Organic Solvent) State_Check->Liquid Dissolved Solid_PPE PPE: Nitrile Gloves + Goggles + Lab Coat Solid->Solid_PPE Liquid_Risk Risk: Enhanced Permeation Liquid->Liquid_Risk Weighing Weighing Protocol: Use Antistatic Gun Work in Hood/Enclosure Solid_PPE->Weighing Liquid_PPE PPE: Double Nitrile or Laminate Gloves + Splash Goggles + Apron Liquid_Risk->Liquid_PPE

Figure 1: PPE Selection Logic based on physical state. Note the escalation to double gloving for solutions.

Protocol A: Weighing & Transfer (Solid State)
  • Risk: Static electricity can cause this fine powder to "jump" or aerosolize.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a powder containment balance enclosure .

  • Static Control: Use an ionizing bar or antistatic gun on the spatula and weighing boat before touching the powder.

  • Transfer: Never pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust.

Protocol B: Reaction Setup (Solution State)
  • Risk: Splash and permeation.

  • Dissolution: Add solvent slowly to the solid. Exothermic heat is possible with amine-halogen interactions.

  • Syringe Transfer: If transferring the solution via syringe, use Luer-lock needles to prevent "pop-off" and projectile splashing.

  • Heating: If the reaction requires heat, ensure the system is under a reflux condenser and inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

Emergency Response Plan

Spill Cleanup Logic

Do not rush. A hasty cleanup often spreads contamination.

Spill_Response Spill Spill Occurs Assess Assess Volume & State Spill->Assess Small_Solid Small Solid (<5g) Assess->Small_Solid Large_Liq Liquid or Large Solid Assess->Large_Liq Method_Wet Method: Wet Wipe (Do NOT Sweep) Small_Solid->Method_Wet Prevent Dust Method_Absorb Method: Absorbent Pads + Scoop Large_Liq->Method_Absorb Contain Decon Decontamination: Wash area with soap/water Check pH Method_Wet->Decon Method_Absorb->Decon Disposal Disposal: Double Bag -> Haz Waste Decon->Disposal

Figure 2: Step-by-step spill response workflow emphasizing dust suppression.

Immediate First Aid[4][7]
  • Eye Contact: Flush immediately at an eyewash station for 15 full minutes . Hold eyelids open. Time is vision.

  • Skin Contact: Remove contaminated clothing immediately.[2][4][6][7] Wash skin with soap and copious water.[1][2][3][5][6][7] Do not use alcohol (this may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema).[2][7]

Disposal & Waste Management

Proper disposal is the final step of the safety lifecycle.

Waste StreamClassificationContainer TypeLabeling Requirements
Solid Waste Hazardous Organic SolidHDPE Wide-Mouth Jar"Solid Waste: Halogenated Pyridine Derivative. Toxic."
Liquid Waste Halogenated Solvent WasteHDPE or Glass Carboy"Halogenated Organic Waste" (Do not mix with oxidizers).
Contaminated PPE Hazardous DebrisClear Poly Bag (Double Bagged)"Contaminated Debris - Toxic"
Sharps Bio/Chem HazardRigid Sharps ContainerStandard Sharps Labeling

Crucial Rule: Never dispose of this chemical down the drain. It is toxic to aquatic life (Marine Pollutant).

References

  • PubChem. 5-Bromo-2-chloro-3-methylpyridine (Structural Analog Safety Data). National Library of Medicine. Available at: [Link]

  • OSHA. Laboratory Safety Guidance (Occupational Safety and Health Administration). Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-chloro-N-methylpyridin-3-amine
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5-Bromo-2-chloro-N-methylpyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.